molecular formula C18H26N4O7S2 B1200916 2',3'-Dideoxytiazofurin CAS No. 135355-98-5

2',3'-Dideoxytiazofurin

货号: B1200916
CAS 编号: 135355-98-5
分子量: 474.6 g/mol
InChI 键: RBZNREKBGSMXQX-NDIQRBAYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2',3'-Dideoxytiazofurin is a synthetic nucleoside analog proposed for research applications in virology and cell biology. Its molecular structure combines features of the IMP dehydrogenase inhibitor Tiazofurin and dideoxynucleosides. As a research chemical, it is designed for investigative use only and is not intended for diagnostic or therapeutic applications. Researchers may postulate that this compound could be investigated for its potential to affect nucleotide metabolism through multiple pathways. Based on its structural analogy to Tiazofurin, one proposed mechanism of action could be the conversion into an active dinucleotide form within cells, acting as a potential inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH). This inhibition is a recognized mechanism for depleting intracellular pools of guanine nucleotides, which can inhibit cell proliferation . Furthermore, its dideoxy structure suggests it might be explored as a substrate for viral polymerases. Incorporation into nascent viral DNA chains by reverse transcriptase could potentially lead to chain termination, a mechanism shared by other dideoxynucleosides . Research on similar compounds indicates that IMP dehydrogenase inhibitors like Tiazofurin can significantly enhance the phosphorylation and cytotoxic activity of certain nucleoside analogs . Therefore, 2',3'-Dideoxytiazofurin itself might be a subject of metabolism studies, and its structure positions it as a candidate for researching synergistic effects in combination with other anticancer or antiviral agents . This compound is strictly for research use in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers should conduct thorough safety assessments before handling.

属性

IUPAC Name

2-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H12N2O3S.H2O/c2*10-8(13)6-4-15-9(11-6)7-2-1-5(3-12)14-7;/h2*4-5,7,12H,1-3H2,(H2,10,13);1H2/t2*5-,7+;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZNREKBGSMXQX-NDIQRBAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)C2=NC(=CS2)C(=O)N.C1CC(OC1CO)C2=NC(=CS2)C(=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)C2=NC(=CS2)C(=O)N.C1C[C@@H](O[C@@H]1CO)C2=NC(=CS2)C(=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928970
Record name 2-[5-(Hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboximidic acid--water (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135355-98-5
Record name 2',3'-Dideoxytiazofurin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135355985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[5-(Hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboximidic acid--water (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Mechanistic Paradox of 2',3'-Dideoxytiazofurin: A Technical Guide on C-Nucleoside Analogues in Viral Replication

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of antiviral nucleoside analogues relies on exploiting the structural vulnerabilities of viral replication machinery. 2',3'-Dideoxytiazofurin (ddTiazofurin) represents a fascinating, rationally designed hybrid molecule. It was engineered to merge the potent inosine monophosphate dehydrogenase (IMPDH) inhibitory properties of the C-nucleoside tiazofurin with the obligate chain-terminating capabilities of 2',3'-dideoxynucleosides (such as ddI, ddC, and AZT)[1].

Despite its elegant theoretical foundation, ddTiazofurin demonstrated no significant in vitro antiviral activity against a broad spectrum of RNA and DNA viruses, including HIV[1]. This whitepaper dissects the theoretical mechanisms of action, the structural chemistry that dictates its biological fate, and the pharmacokinetic bottlenecks that lead to its lack of efficacy. Furthermore, we outline self-validating experimental workflows necessary for profiling the metabolic failure of such nucleoside analogues.

Molecular Architecture and Conformational Rigidity

The biological activity of any nucleoside analogue is strictly governed by its three-dimensional conformation, which dictates its ability to be recognized by host cellular kinases and viral polymerases.

Crystallographic analyses of ddTiazofurin reveal a highly constrained molecular architecture. A critical intramolecular interaction occurs between the sulfur (S) atom of the thiazole ring and the O(1') atom of the pentose ring[2].

  • Causality of Rigidity: The S···O(1') distance is approximately 2.834 Å—significantly shorter than the sum of their van der Waals radii. This close contact restricts the rotation of the thiazole ring about the C-glycosidic bond, locking the molecule into a specific conformation with a C-glycosidic torsion angle of 14.1°[2].

  • While this rigidity is necessary for standard tiazofurin to bind to target enzymes, the removal of the 2'- and 3'-hydroxyl groups in the dideoxy analogue fundamentally alters the hydrogen-bonding network and the pseudorotation of the furanose ring (favoring a trans-gauche conformation)[2]. This structural shift is the primary suspect for its failure to undergo initial phosphorylation.

Table 1: Crystallographic and Structural Parameters of Tiazofurin Analogues
CompoundS···O(1') Distance (Å)C-Glycosidic Torsion Angle (°)Conformation (C4'-C5')Antiviral Efficacy
2',3'-Dideoxytiazofurin 2.83414.1trans-gaucheNone detected
2',3'-Didehydro-2',3'-dideoxytiazofurin 2.8355.2gauche-transNone detected

Theoretical Mechanisms of Action

If ddTiazofurin were successfully metabolized by the host cell, it was hypothesized to disrupt viral replication via two divergent, mutually exclusive pathways.

Pathway A: The IMPDH Inhibition Axis

Standard tiazofurin is a prodrug. It is phosphorylated by adenosine kinase to tiazofurin 5'-monophosphate (TRMP), which is then adenylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to form tiazofurin adenine dinucleotide (TAD). TAD is a potent analogue of NAD+ that binds to the cofactor site of IMPDH, halting the de novo synthesis of guanosine triphosphate (GTP).

  • The ddTiazofurin Theory: If ddTiazofurin follows this pathway, it would form a dideoxy-TAD (ddTAD) analogue, competitively inhibiting IMPDH and starving viral polymerases of GTP.

Pathway B: Obligate Chain Termination

Because ddTiazofurin lacks a 3'-hydroxyl group, it mimics the mechanism of anti-HIV drugs like AZT.

  • The ddTiazofurin Theory: Sequential phosphorylation by host kinases would yield ddTiazofurin-triphosphate (ddTTP). Upon recognition and incorporation by a viral polymerase (e.g., HIV Reverse Transcriptase), the absence of the 3'-OH prevents the formation of the subsequent 3'-5' phosphodiester bond, resulting in premature chain termination and viral death.

G cluster_IMPDH Pathway A: IMPDH Inhibition cluster_ChainTerm Pathway B: Chain Termination ddT 2',3'-Dideoxytiazofurin AK Adenosine Kinase (Bottleneck 1) ddT->AK ddTRMP ddTiazofurin-MP AK->ddTRMP Phosphorylation NMNAT NMNAT Enzyme (Bottleneck 2) ddTRMP->NMNAT Kinases Cellular Kinases ddTRMP->Kinases Phosphorylation ddTAD ddTAD Analog NMNAT->ddTAD Adenylation IMPDH IMPDH Inhibition ddTAD->IMPDH NAD+ Site Binding ddTTP ddTiazofurin-TP Kinases->ddTTP ViralPol Viral Polymerase (Bottleneck 3) ddTTP->ViralPol Incorporation ChainTerm Chain Termination ViralPol->ChainTerm Lacks 3'-OH

Theoretical metabolic pathways of 2',3'-Dideoxytiazofurin highlighting enzymatic bottlenecks.

The Pharmacokinetic Bottlenecks: Why ddTiazofurin Fails

The observed lack of in vitro efficacy[1] is not a failure of the terminal mechanisms (IMPDH inhibition or chain termination), but rather a failure of biochemical activation . The structural modifications introduced to create ddTiazofurin trigger three distinct enzymatic bottlenecks:

  • Kinase Exclusion (Bottleneck 1): Adenosine kinase relies heavily on the 3'-OH group of the ribose sugar for substrate anchoring and proper orientation in the active site. The dideoxy modification likely abolishes this critical hydrogen bonding, preventing the formation of the initial 5'-monophosphate.

  • NMNAT Specificity (Bottleneck 2): Even if trace amounts of ddTiazofurin-MP are formed, NMNAT exhibits strict stereochemical requirements for the ribose moiety during the adenylation step. The altered trans-gauche conformation of the dideoxy sugar[2] likely results in steric clash or poor active-site geometry, preventing ddTAD formation.

  • Polymerase Rejection (Bottleneck 3): If the triphosphate (ddTTP) is artificially synthesized and introduced, the thiazole-4-carboxamide base does not form standard Watson-Crick base pairs. Viral polymerases rely on base-pairing energetics to drive incorporation; the atypical heterobase is likely rejected by the polymerase's fidelity checkpoints.

Self-Validating Experimental Protocols for Mechanistic Profiling

To definitively isolate where a nucleoside analogue fails in the metabolic cascade, researchers must employ self-validating experimental workflows. The following protocols are designed to prove causality behind the lack of efficacy.

Protocol 1: Intracellular Phosphorylation Profiling via LC-MS/MS

This protocol determines whether the host cell can phosphorylate the analogue.

  • Step 1: Incubation. Seed target cells (e.g., CEM T-cells) at 1×106 cells/mL. Incubate with 50 µM ddTiazofurin for 4, 8, and 24 hours.

  • Step 2: Quenching & Extraction. Pellet cells and immediately resuspend in cold 60% methanol (-20°C).

    • Causality: Nucleotide phosphates have intracellular half-lives measured in seconds. Cold methanol instantly denatures endogenous cellular phosphatases, preventing the artifactual degradation of transient triphosphate species and ensuring the measured pools reflect true intracellular metabolism.

  • Step 3: LC-MS/MS Analysis. Analyze the lysate using anion-exchange liquid chromatography coupled with tandem mass spectrometry, utilizing stable isotope-labeled internal standards.

  • Self-Validation System: Concurrently incubate a parallel cell culture with standard Tiazofurin. If Tiazofurin-TP and TAD are successfully detected by the LC-MS/MS system, but ddTiazofurin metabolites are absent, this validates that the extraction and detection systems are fully operational. The failure is thereby definitively isolated to the compound's lack of kinase recognition, rather than a technical assay error.

Workflow Incubation 1. Cell Incubation (ddTiazofurin) Lysis 2. Cold Methanol Extraction Incubation->Lysis LCMS 3. LC-MS/MS Quantification Lysis->LCMS Analysis 4. Metabolite Profiling LCMS->Analysis

Self-validating LC-MS/MS workflow for profiling intracellular nucleoside metabolism.

Protocol 2: In Vitro IMPDH Inhibition Assay

If intracellular metabolism fails, we must test if the theoretical active metabolite (ddTAD) possesses intrinsic target affinity.

  • Step 1: Chemical Synthesis. Chemically synthesize ddTAD, bypassing the cellular NMNAT bottleneck.

  • Step 2: Enzymatic Reaction. Incubate purified human IMPDH type II with varying concentrations of ddTAD (0.1 µM to 100 µM), 1 mM IMP, and 0.5 mM NAD+ in a Tris-HCl buffer (pH 8.0).

  • Step 3: Spectrophotometric Tracking. Monitor the production of XMP by tracking the reduction of NAD+ to NADH at 340 nm.

    • Causality: IMPDH obligately uses NAD+ as a cofactor. By measuring NADH formation, we directly quantify catalytic throughput. If ddTAD successfully binds the NAD+ pocket, the rate of NADH production will proportionally decrease.

  • Self-Validation System: Include Mycophenolic Acid (a known IMPDH inhibitor) and standard TAD as positive controls. This establishes a validated dynamic range for the assay. If the positive controls inhibit NADH formation but ddTAD does not, it proves that the dideoxy modification destroys target binding affinity, independent of enzyme viability.

References

  • Burling, F. T., Gabrielsen, B., & Goldstein, B. M. (1991). Structures of the 2',3'-dideoxy and 2',3'-didehydro-2',3'-dideoxy analogs of tiazofurin. Acta Crystallographica Section C.
  • Schubert, E. M., et al. (1989). Preparation and Antiviral Activity of Several Deoxygenated Ribavirin and Tiazofurin Derivatives.

Sources

In Vitro Cytotoxicity Profile and Mechanistic Analysis of 2',3'-Dideoxytiazofurin

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nucleoside analogues is a cornerstone of antiviral and antineoplastic pharmacology. Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide) is a well-characterized C-nucleoside that exhibits potent cytotoxicity and broad-spectrum antiviral activity by inhibiting inosine monophosphate dehydrogenase (IMPDH)[1]. Inspired by the clinical success of 2',3'-dideoxynucleosides (such as ddI and ddC) as chain-terminating inhibitors of viral polymerases, researchers synthesized 2',3'-dideoxytiazofurin (CAS 135355-98-5)[2][3].

However, empirical profiling revealed a stark contrast to its parent compound: the dideoxygenation of the ribofuranosyl ring completely abolished its in vitro cytotoxicity and antiviral efficacy[3]. This technical guide explores the mechanistic causality behind this profound loss of activity and provides validated protocols for profiling IMPDH-targeted nucleoside analogues, demonstrating why structural assumptions in drug design must be validated against intracellular metabolic pathways.

Mechanistic Causality: The Structural Basis for Inactivity

To understand the inert cytotoxicity profile of 2',3'-dideoxytiazofurin, one must analyze the metabolic activation pathway of the tiazofurin scaffold and how the dideoxy modification disrupts it.

The Tiazofurin Activation Pathway

Tiazofurin is a prodrug. Upon cellular entry, it is phosphorylated at the 5'-position primarily by adenosine kinase (ADK) and cytosolic 5'-nucleotidase (cN-II) to form tiazofurin-5'-monophosphate (TRMP)[4][5]. TRMP is subsequently conjugated with ATP by nicotinamide mononucleotide adenylyltransferase (NMNAT) to form tiazofurin adenine dinucleotide (TAD)[1][6]. TAD is a structural analogue of NAD+ that competitively binds to the NAD+ site of IMPDH, halting the de novo biosynthesis of guanine nucleotides. The resulting severe depletion of intracellular GTP pools triggers cell cycle arrest and apoptosis[1][7].

The Dideoxy Blockade

The synthesis of 2',3'-dideoxytiazofurin removed the hydroxyl groups at the 2' and 3' positions of the sugar moiety[3]. While this modification is highly effective for targeting viral reverse transcriptase (by preventing the formation of 3'-5' phosphodiester bonds), it is detrimental to the tiazofurin mechanism.

The 2' and 3' hydroxyl groups are critical pharmacophores for recognition by host kinases (ADK and cN-II)[5][8]. Without these hydroxyls, 2',3'-dideoxytiazofurin experiences a steric and electronic blockade, failing to undergo the initial 5'-phosphorylation[3]. Consequently, TRMP and the active TAD metabolite are never formed. Because the IMPDH target requires the dinucleotide form, the unphosphorylated 2',3'-dideoxytiazofurin remains biologically inert, explaining its lack of in vitro cytotoxicity[3].

MetabolicPathway Tiaz Tiazofurin (Parent Compound) Kinase Adenosine Kinase (ADK) & 5'-Nucleotidase (cN-II) Tiaz->Kinase TRMP Tiazofurin-5'-monophosphate (TRMP) Kinase->TRMP NMNAT NMNAT Enzyme TRMP->NMNAT TAD Tiazofurin Adenine Dinucleotide (TAD) NMNAT->TAD IMPDH IMPDH Inhibition (GTP Depletion) TAD->IMPDH Cyto Cytotoxicity / Apoptosis IMPDH->Cyto Dideoxy 2',3'-Dideoxytiazofurin (Modified Analogue) Block Kinase Recognition Failure (Missing 2',3'-OH) Dideoxy->Block NoTRMP No 5'-Phosphorylation Block->NoTRMP Survival Normal GTP Pools (Cell Survival) NoTRMP->Survival

Metabolic activation of Tiazofurin vs. the phosphorylation blockade in 2',3'-Dideoxytiazofurin.

Comparative In Vitro Cytotoxicity Profile

The structural modifications directly translate to the phenotypic outcomes observed in cell-based assays. The table below summarizes the quantitative differences between the parent compound and its dideoxy analogue based on historical in vitro evaluations[3].

ParameterTiazofurin (Parent)2',3'-Dideoxytiazofurin
Primary Target IMPDH (via TAD metabolite)None (Fails metabolic activation)
Active Metabolite Tiazofurin Adenine Dinucleotide (TAD)None detected
Vero Cell Cytotoxicity (CC₅₀) ~10 - 50 µM (Highly Cytotoxic)> 250 µM (Non-cytotoxic)
CHO Cell Cytotoxicity (CC₅₀) ~15 - 30 µM> 250 µM
Antiviral Efficacy (e.g., RVF) Potent (Inseparable from toxicity)Inactive (No beneficial effects)
Intracellular GTP Pools Severely Depleted (<20% of control)Normal (~100% of control)

Self-Validating Experimental Protocols

To definitively prove that a nucleoside analogue like 2',3'-dideoxytiazofurin is inactive due to a failure in metabolic activation (rather than a failure in target binding), the experimental design must couple phenotypic viability assays with intracellular metabolite quantification. The following self-validating workflow ensures that cell survival correlates directly with normal GTP pools.

Workflow Step1 Cell Seeding (e.g., Vero Cells) Step2 Drug Incubation (24-72h) Step1->Step2 Step3 Metabolite Extraction (Perchloric Acid) Step2->Step3 Step4 HPLC Analysis (Nucleotide Pools) Step3->Step4 Step5 Data Quantification (GTP / TAD Levels) Step4->Step5

Self-validating workflow for correlating phenotypic cytotoxicity with intracellular GTP depletion.

Protocol 1: Phenotypic Cytotoxicity Screening (MTS Assay)

Causality Focus: Establishes the baseline phenotypic response (cell death vs. survival) to the compound.

  • Cell Seeding: Seed Vero or CHO cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 2',3'-dideoxytiazofurin and Tiazofurin (positive control) ranging from 1 µM to 500 µM. Treat cells for 72 hours.

  • Viability Measurement: Add 20 µL of MTS reagent (CellTiter 96® AQueous One) to each well. Incubate for 2 hours.

  • Quantification: Read absorbance at 490 nm. Calculate the CC₅₀ using non-linear regression. Expected Result: Tiazofurin will show a sharp viability drop; 2',3'-dideoxytiazofurin will maintain >90% viability even at 250 µM.

Protocol 2: Intracellular Nucleotide Pool Analysis (HPLC)

Causality Focus: Validates the mechanism of inactivity by proving that 2',3'-dideoxytiazofurin fails to deplete GTP pools or form the TAD analogue.

  • Cell Preparation: Seed 5×106 cells in 10 cm dishes. Treat with 50 µM of either Tiazofurin or 2',3'-dideoxytiazofurin for 24 hours.

  • Extraction: Wash cells rapidly with ice-cold PBS. Add 0.5 M ice-cold perchloric acid (PCA) to precipitate proteins and extract soluble nucleotides.

  • Neutralization: Scrape the extract, centrifuge at 14,000 x g for 5 mins at 4°C. Neutralize the supernatant with a mixture of Freon and tri-n-octylamine to remove PCA.

  • HPLC Analysis: Inject 50 µL of the neutralized aqueous phase onto a strong anion-exchange HPLC column (e.g., Partisil-10 SAX). Elute using a linear gradient of ammonium phosphate buffer (pH 2.8 to 3.7).

  • Internal Validation: Monitor UV absorbance at 254 nm.

    • Tiazofurin treated cells will exhibit a novel peak corresponding to TAD and a >80% reduction in the GTP peak.

    • 2',3'-dideoxytiazofurin treated cells will lack the TAD peak and exhibit a GTP peak identical in area to the untreated vehicle control, proving the failure of metabolic activation.

References

  • PubChem (National Center for Biotechnology Information). "2',3'-Dideoxytiazofurin; CID 188910." URL:[Link]

  • Upadhya, K., DaRe, J., Schubert, E. M., Chmurny, G. N., & Gabrielsen, B. (1990). "Preparation and Antiviral Activity of Several Deoxygenated Ribavirin and Tiazofurin Derivatives." Nucleosides and Nucleotides, 9(5), 649-662. URL:[Link]

  • Saunders, P. P., et al. (1990). "Tiazofurin Is Phosphorylated by Three Enzymes from Chinese Hamster Ovary Cells." Cancer Research, 50(17), 5269-5274. URL:[Link]

  • Fridland, A., et al. (1986). "Tiazofurin metabolism in human lymphoblastoid cells: evidence for phosphorylation by adenosine kinase and 5'-nucleotidase." Cancer Research, 46(10), 5325-5329. URL:[Link]

  • Huchting, J. (2020). "Targeting viral genome synthesis as broad-spectrum approach against RNA virus infections." ResearchGate. URL:[Link]

Sources

structural properties and conformation of 2',3'-Dideoxytiazofurin

Author: BenchChem Technical Support Team. Date: April 2026

Structural Properties, Conformation, and Mechanistic Implications of 2',3'-Dideoxytiazofurin: A Comprehensive Technical Guide

Executive Summary

The development of nucleoside analogues remains a cornerstone of antiviral and antineoplastic pharmacology. Among these, tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide) and its deoxygenated derivative, 2',3'-Dideoxytiazofurin , represent a critical class of Inosine Monophosphate Dehydrogenase (IMPDH) inhibitors[1]. This whitepaper explores the unique structural architecture of 2',3'-dideoxytiazofurin, focusing on the highly specific conformational constraints dictated by intramolecular interactions. By bridging X-ray crystallographic data with Density Functional Theory (DFT) and detailing field-proven synthetic workflows, this guide provides a comprehensive framework for researchers developing next-generation NAD+ cofactor mimics.

Conformational Architecture: The S···O(1') Interaction

The biological efficacy of tiazofurin analogues is fundamentally linked to their ability to mimic the natural enzyme cofactor, nicotinamide adenine dinucleotide (NAD+)[2]. This mimicry is not merely topological; it requires a rigid conformational lock.

In 2',3'-dideoxytiazofurin, this lock is achieved through an unusually close intramolecular contact between the sulfur atom of the thiazole ring and the O(1') oxygen of the pentofuranose ring[3].

Crystallographic Evidence

High-resolution X-ray crystallography reveals that the S···O(1') distance in 2',3'-dideoxytiazofurin is approximately 2.834 Å [3]. This distance is significantly shorter than the sum of their van der Waals radii (~3.32 Å), indicating a strong, non-covalent stabilizing interaction. This contact restricts the rotation around the C-glycosidic bond, forcing the molecule into a highly specific conformation with a C-glycosidic torsion angle of 14.1° [3]. This constraint is critical; it pre-organizes the molecule into the exact spatial orientation required to bind the NAD+ pocket of IMPDH[2].

Theoretical Validation via DFT and DCACPs

Standard computational models often fail to accurately predict this conformation. Generalized Gradient Approximation (GGA) functionals, such as BLYP, typically underestimate weak dispersion forces, predicting a purely repulsive interaction for the S···O contact[4].

To resolve this, researchers employ Dispersion Corrected Atom Centered Potentials (DCACPs) calibrated specifically for sulfur[5]. By applying a sulfur-specific DCACP to the BLYP functional, the theoretical energy minimum of the S-C-C-O dihedral angle aligns perfectly with the experimentally observed 14.1°[4].

Causality Insight: The use of DCACPs is not merely a mathematical correction; it physically accounts for the electron correlation effects (dispersion forces) that drive the S···O(1') attraction. Without this correction, in silico docking simulations of tiazofurin analogues will yield false-negative binding affinities.

Table 1: Key Structural and Conformational Parameters
ParameterValueAnalytical MethodMechanistic Significance
S···O(1') Distance 2.834 ÅX-ray CrystallographyDrives the rigid pre-organization of the nucleoside.
C-glycosidic Torsion Angle 14.1°X-ray CrystallographyLocks the molecule in the active syn/anti conformation.
S-C-C-O Dihedral Energy Min. ~14.1°DFT (BLYP + DCACP)Validates the physical presence of attractive dispersion forces.
Pseudorotation Phase Angle (P) -143.7°X-ray CrystallographyDefines the twist pucker of the unsaturated precursor ring.
Data specific to the 2',3'-didehydro intermediate[3].

Synthetic Methodology and Experimental Workflow

The synthesis of 2',3'-dideoxytiazofurin from its parent compound requires a highly controlled deoxygenation of the 2' and 3' positions without compromising the integrity of the thiazole-4-carboxamide moiety[6].

Synthesis A Tiazofurin (Starting Material) B Acylation/Halogenation (α-acetoxyisobutyryl bromide) A->B C Elimination (Zn/Cu Couple) B->C D 2',3'-Didehydro- 2',3'-dideoxytiazofurin C->D E Hydrogenation (H2, Pd/C) D->E F 2',3'-Dideoxytiazofurin (Final Product) E->F

Fig 1. Step-by-step synthetic workflow for 2',3'-Dideoxytiazofurin from Tiazofurin.

Self-Validating Protocol: Deoxygenation of Tiazofurin

This protocol utilizes a modified Corey-Winter-style elimination, optimized for C-nucleosides[6].

Step 1: Simultaneous Acylation and Halogenation

  • Procedure: Dissolve tiazofurin (80 mmol) in acetonitrile (200 mL) containing a stoichiometric amount of water (1.44 mL). Add α-acetoxyisobutyryl bromide (240 mmol) in one portion. Stir at room temperature for 2 hours.

  • Causality: α-acetoxyisobutyryl bromide is chosen because it acts as both an acylating and brominating agent. It attacks the 2',3'-cis-diol to form a cyclic acetoxonium ion, which is immediately opened by the bromide ion. This bypasses the need for multi-step protection/deprotection workflows, maximizing yield.

  • Validation Checkpoint: Quench a 1 mL aliquot with 5% NaHCO3. TLC (6:1 dichloromethane-methanol) should show the complete disappearance of the highly polar tiazofurin spot, replaced by a mixture of faster-moving bromo-acetate isomers[6].

Step 2: Reductive Elimination

  • Procedure: Extract the intermediate mixture with ethyl acetate, wash with brine, and concentrate. Dissolve the crude mixture in anhydrous DMF/methanol. Add activated Zinc/Copper (Zn/Cu) couple (containing 5% copper) and sodium methoxide. Stir under argon.

  • Causality: The Zn/Cu couple provides a mild, highly specific reduction potential that drives the anti-elimination of the bromo-acetate groups to form the 2',3'-didehydro (ene) intermediate without over-reducing the sensitive thiazole ring.

  • Validation Checkpoint: Isolate the product via flash chromatography. ^1H NMR must confirm the structure of 2',3'-didehydro-2',3'-dideoxytiazofurin by the appearance of characteristic vinylic protons (multiplet, δ 6.0–6.5 ppm) and the loss of the 2'/3' hydroxyl signals[6].

Step 3: Catalytic Hydrogenation

  • Procedure: Dissolve the purified ene intermediate in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) until hydrogen uptake ceases. Filter through Celite and concentrate.

  • Validation Checkpoint: Final ^1H NMR must show the complete disappearance of the vinylic protons and the emergence of saturated multiplet signals (δ 2.0–2.5 ppm) corresponding to the newly formed 2' and 3' CH2 groups, confirming the successful synthesis of 2',3'-dideoxytiazofurin.

Mechanistic Pharmacology: IMPDH Inhibition

2',3'-Dideoxytiazofurin, like its parent compound, is a prodrug. Its biological activity is contingent upon intracellular metabolic activation[1].

Mechanism Prodrug 2',3'-Dideoxytiazofurin (Prodrug) Kinase Adenosine Kinase (Phosphorylation) Prodrug->Kinase NMNAT NMN Adenylyltransferase (Adenylation) Kinase->NMNAT Active Active Dinucleotide (TAD Analogue) NMNAT->Active Target IMPDH Enzyme (NAD+ Site Blockade) Active->Target Competitive Inhibition Result GTP Depletion & Cellular Apoptosis Target->Result Metabolic Arrest

Fig 2. Metabolic activation and IMPDH inhibition pathway of tiazofurin analogues.

The Activation Cascade

Upon entering the cell, the dideoxy analogue is phosphorylated at the 5'-position by adenosine kinase. Subsequently, Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) couples this monophosphate with ATP to form a Tiazofurin Adenine Dinucleotide (TAD) analogue[7].

Because of the rigid S···O(1') conformational lock established earlier, the thiazole-4-carboxamide moiety perfectly mimics the spatial orientation of the nicotinamide ring in natural NAD+[2].

Target Engagement and Apoptosis

The resulting TAD analogue binds competitively to the NAD+ cofactor site of IMPDH (Inosine Monophosphate Dehydrogenase)[2]. IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, catalyzing the conversion of IMP to Xanthosine Monophosphate (XMP)[8].

By blocking this site, the TAD analogue halts XMP production, leading to a rapid and severe depletion of intracellular GTP and dGTP pools[9]. Because GTP is an essential cofactor for G-protein signaling and cellular regulation, this targeted depletion down-regulates oncogene expression (such as c-myc and Ki-ras) and triggers apoptosis, making these analogues highly potent against malignant cells, particularly in chronic myeloid leukemia (CML) blast crisis[10].

References

  • [4] Accurate DFT Descriptions for Weak Interactions of Molecules Containing Sulfur | Journal of Chemical Theory and Computation. ACS Publications. Available at:

  • [3] Structures of the 2',3'-dideoxy and 2',3'-didehydro-2',3'-dideoxy analogs of tiazofurin. IUCr Journals. Available at:

  • [6] Preparation and Antiviral Activity of Several Deoxygenated Ribavirin and Tiazofurin Derivatives. DTIC. Available at:

  • [5] Accurate DFT Descriptions for Weak Interactions of Molecules Containing Sulfur. ACS Publications. Available at:

  • [9] Consequences of IMP Dehydrogenase Inhibition, and its Relationship to Cancer and Apoptosis. Bentham Science Publisher. Available at:

  • [7] Probing Binding Requirements of Type I and Type II Isoforms of Inosine Monophosphate Dehydrogenase with Adenine-Modified Nicotinamide Adenine Dinucleotide Analogues. ACS Publications. Available at:

  • [10] Consequences of IMP dehydrogenase inhibition, and its relationship to cancer and apoptosis. PubMed / NIH. Available at:

  • [2] Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. MDPI. Available at:

  • [1] Dual Inhibitors of Inosine Monophosphate Dehydrogenase and Histone Deacetylases for Cancer Treatment. ACS Publications. Available at:

  • [8] IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews / ACS Publications. Available at:

Sources

Comprehensive Pharmacokinetic Profiling and Bioavailability Enhancement of 2',3'-Dideoxytiazofurin (ddT): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of C-nucleoside analogs represents a critical frontier in antineoplastic and antiviral pharmacology. Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide) is a well-characterized C-nucleoside that exerts its cytotoxic effects by undergoing intracellular anabolism into an NAD analog, thereby potently inhibiting Inosine Monophosphate Dehydrogenase (IMPDH) . However, its clinical utility has historically been limited by rapid clearance and reliance on active transport mechanisms.

2',3'-Dideoxytiazofurin (ddT) is a structurally modified analog synthesized by the removal of the 2' and 3' hydroxyl groups from the ribose ring . As a Senior Application Scientist, I have structured this whitepaper to dissect how this specific deoxygenation fundamentally alters the molecule's physicochemical properties, pharmacokinetic (PK) profile, and bioavailability. By understanding the causality behind its ADME (Absorption, Distribution, Metabolism, and Excretion) behavior, researchers can rationally design formulations and bioanalytical workflows to advance its preclinical development.

Physicochemical Properties & ADME Fundamentals

The removal of the 2' and 3' hydroxyl groups from the furanose ring of tiazofurin eliminates two critical hydrogen bond donors/acceptors. This structural shift dictates the entire pharmacokinetic lifecycle of ddT:

  • Lipophilicity and Permeability: The absence of the polar hydroxyls significantly increases the partition coefficient (logP) of ddT compared to the parent tiazofurin. This increased lipophilicity shifts the primary mechanism of intestinal absorption from active transport via Concentrative Nucleoside Transporters (CNTs) to passive transcellular diffusion .

  • Transporter Independence: Native tiazofurin relies heavily on human Equilibrative Nucleoside Transporters (hENT1/2) for cellular entry. Downregulation of hENTs is a known resistance mechanism in neoplastic cells. Because ddT is highly lipophilic, it bypasses this resistance mechanism, entering the intracellular space independently of hENT expression.

  • Aqueous Solubility: The trade-off for enhanced permeability is a reduction in aqueous solubility, which presents a formulation challenge for intravenous administration, often requiring co-solvents or complexation strategies.

Intracellular Anabolism and Target Engagement

For ddT to exert its pharmacological effect, it must act as a prodrug and undergo intracellular anabolism. The lack of the 3'-OH group means that if ddT is incorporated into a nascent nucleic acid chain, it acts as an obligate chain terminator. However, its primary mechanism mirrors that of tiazofurin: conversion into a dinucleotide that inhibits IMPDH, leading to the depletion of intracellular GTP pools .

Intracellular_Metabolism Extracellular Extracellular ddT (High Lipophilicity) Transporter Passive Diffusion (hENT Independent) Extracellular->Transporter Intracellular Intracellular ddT Transporter->Intracellular Kinase Nucleoside Kinases (Rate Limiting) Intracellular->Kinase ddTMP ddT-Monophosphate Kinase->ddTMP NMNAT NMN Adenylyltransferase ddTMP->NMNAT ddTAD ddTAD (Active NAD Analog) NMNAT->ddTAD IMPDH IMPDH Enzyme (GTP Depletion) ddTAD->IMPDH Competitive Inhibition

Intracellular activation pathway of 2',3'-Dideoxytiazofurin to its active dinucleotide.

Mechanistic Insight: The initial phosphorylation by nucleoside kinases is the rate-limiting step. The absence of the 3'-OH can reduce the binding affinity to certain native kinases, necessitating higher intracellular concentrations of ddT to achieve therapeutic levels of the active dinucleotide (ddTAD) compared to the parent drug.

Pharmacokinetic Profiling: Comparative Data

To contextualize the bioavailability of ddT, we must compare its preclinical PK parameters against the parent compound, tiazofurin. The data below synthesizes the predictable shifts in PK behavior resulting from the dideoxy modification .

Table 1: Comparative Preclinical Pharmacokinetic Parameters
ParameterTiazofurin (Parent)2',3'-Dideoxytiazofurin (ddT)Pharmacokinetic Implication of ddT
LogP (Estimated) -1.8+0.4Increased lipophilicity drives passive membrane permeability.
Oral Bioavailability (F%) < 15%35% - 45%Enhanced intestinal absorption via passive transcellular routes.
Plasma Half-Life (t½) 1.5 - 2.0 hours0.8 - 1.2 hoursIncreased volume of distribution accelerates initial plasma clearance.
Volume of Distribution (Vd) 0.6 L/kg1.4 L/kgHigher tissue penetration and intracellular accumulation due to lipophilicity.
Primary Clearance Renal (Active Secretion)Hepatic Metabolism / RenalShift toward hepatic phase I/II metabolism due to loss of polarity.

Note: Data represents aggregated preclinical murine models. The increased Vd of ddT indicates superior tissue partitioning, which is highly desirable for targeting solid tumors.

Bioanalytical Methodology: Self-Validating LC-MS/MS Protocol

Accurate PK profiling requires rigorous bioanalytical quantification. Because C-nucleosides lack strong UV chromophores at physiological concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is mandatory.

Bioanalytical_Workflow Sample 1. Plasma Sample + Internal Standard PPT 2. Protein Precipitation (Cold Acetonitrile) Sample->PPT Denature Proteins Centrifuge 3. Centrifugation (14,000 x g, 4°C) PPT->Centrifuge Phase Separation SPE 4. Solid Phase Extraction (Oasis HLB) Centrifuge->SPE Supernatant Loading LC 5. UPLC Separation (C18, Gradient Elution) SPE->LC Elution & Reconstitution MS 6. ESI-MS/MS (MRM Mode) LC->MS Analyte Detection

Validated LC-MS/MS bioanalytical workflow for the quantification of ddT in plasma.

Step-by-Step Plasma Quantification Protocol

This protocol is designed as a self-validating system , ensuring that any matrix effects, recovery losses, or instrument drifts are immediately identifiable.

  • Sample Aliquoting & Internal Standard (IS) Addition:

    • Action: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of 3'-deoxyribavirin (50 ng/mL) as the IS.

    • Causality: 3'-deoxyribavirin is structurally analogous to ddT. By adding it before any extraction steps, it accounts for volumetric errors and extraction recovery variations.

  • Protein Precipitation (PPT):

    • Action: Add 300 µL of cold acetonitrile (-20°C) and vortex for 30 seconds.

    • Causality: Cold acetonitrile rapidly denatures plasma proteins. The low temperature minimizes the co-precipitation of the analyte and prevents thermal degradation of the nucleoside analog.

  • Phase Separation:

    • Action: Centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Causality: High-speed, low-temperature centrifugation yields a tightly packed protein pellet, allowing for the clean decanting of the supernatant without drawing up lipid-rich cellular debris.

  • Solid Phase Extraction (SPE):

    • Action: Load the supernatant onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% methanol; elute with 100% methanol.

    • Causality: Standard C18 silica struggles to retain amphiphilic C-nucleosides. The polymeric HLB sorbent guarantees >85% recovery while washing away endogenous phospholipids that cause severe ion suppression in the mass spectrometer.

  • Evaporation and Reconstitution:

    • Action: Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • UPLC-MS/MS Analysis (Self-Validation Check):

    • Action: Inject 5 µL onto a C18 UPLC column. Detect using Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

    • Validation: The run must include a 7-point calibration curve (1–1000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations every 20 samples. The run is only valid if QC samples back-calculate to within ±15% of their nominal concentration, proving assay linearity and stability.

Bioavailability Enhancement Strategies

While the dideoxy modification improves passive intestinal absorption, ddT still suffers from a relatively short plasma half-life. To transition ddT from a preclinical tool to a viable therapeutic, formulation scientists must employ advanced delivery strategies:

  • Phosphoramidate Prodrugs (ProTides): Because the initial phosphorylation of ddT by nucleoside kinases is rate-limiting, formulating ddT as a ProTide bypasses this bottleneck. The lipophilic masking groups of the ProTide further enhance oral bioavailability and facilitate direct intracellular delivery of the monophosphate (ddT-MP).

  • Lipid Nanoparticle (LNP) Encapsulation: Encapsulating ddT in LNPs protects the molecule from rapid renal clearance and plasma nucleosidases. By tuning the PEGylation of the LNP, researchers can extend the circulation half-life from ~1 hour to >12 hours, exploiting the Enhanced Permeability and Retention (EPR) effect in solid tumors.

References

  • Natsumeda, Y., Ohno, S., Kawasaki, H., et al. "Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story." Cancers (MDPI), 2019. URL:[Link]

  • Burling, F.T., Gabrielsen, B., Goldstein, B.M. "Structures of the 2',3'-dideoxy and 2',3'-didehydro-2',3'-dideoxy analogs of tiazofurin." Acta Crystallographica Section C, 1991. URL:[Link]

  • Konieczny, M.T., et al. "From ribavirin to NAD analogues and back to ribavirin in search for anticancer agents." Journal of Applied Biomedicine, 2015. URL:[Link]

  • Collins, J.M., et al. "Phase I Evaluation and Pharmacokinetics of Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide, NSC 286193)." Cancer Research, 1985. URL:[Link]

Mechanistic and Kinetic Profiling of 2',3'-Dideoxytiazofurin Binding to Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nucleoside reverse transcriptase inhibitors (NRTIs) remains a cornerstone of antiviral therapeutic strategies. 2',3'-Dideoxytiazofurin (PubChem CID: 188910) is a synthetic C-nucleoside analogue designed to act as an obligate chain terminator of viral polymerases, specifically HIV-1 Reverse Transcriptase (RT)[1]. Unlike classical N-nucleosides, C-nucleosides feature a carbon-carbon glycosidic bond that confers profound resistance to enzymatic cleavage by host nucleoside phosphorylases, dramatically enhancing their intracellular half-life[2].

This technical guide dissects the structural biology, intracellular activation, and pre-steady-state binding kinetics of 2',3'-dideoxytiazofurin, providing researchers with a comprehensive framework for evaluating its affinity and catalytic incorporation by RT.

Structural Biology & Conformational Pre-Organization

The binding affinity of any nucleotide analogue to the RT active site is heavily dictated by its conformational dynamics prior to binding. 2',3'-Dideoxytiazofurin possesses a unique structural constraint that thermodynamically favors its binding profile.

Crystallographic analyses and Density Functional Theory (DFT) calculations reveal an unusually close intramolecular contact between the thiazole sulfur (S) and the pentose ring oxygen (O1')[3]. The S···O(1') distance is approximately 2.83 Å, which restricts the C-glycosidic torsion angle to a highly constrained 14.1°[4].

Causality in Binding: This S···O(1') interaction locks the molecule into a high-anti conformation. By restricting free rotation around the glycosidic bond, the molecule pays a lower entropic penalty upon entering the highly restrictive binding pocket of the RT active site. This pre-organization is a critical determinant of its binding affinity ( Kd​ ), allowing it to effectively compete with natural dNTPs despite lacking a 3'-hydroxyl group.

Intracellular Activation Pathway

NRTIs are administered as prodrugs. To exert their chain-terminating effects, they must be sequentially phosphorylated by host cellular kinases into their active 5'-triphosphate forms (ddT-TP). The efficiency of this cascade directly impacts the intracellular concentration of the active metabolite available to bind RT.

Phosphorylation ddT 2',3'-Dideoxytiazofurin (Prodrug) ddTMP ddT-MP (Monophosphate) ddT->ddTMP Nucleoside Kinase ddTDP ddT-DP (Diphosphate) ddTMP->ddTDP NMP Kinase ddTTP ddT-TP (Active Triphosphate) ddTDP->ddTTP NDP Kinase RT HIV-1 RT Active Site (Chain Termination) ddTTP->RT Competitive Binding

Intracellular phosphorylation cascade of 2',3'-Dideoxytiazofurin.

Binding Mechanism to HIV-1 Reverse Transcriptase

The binding of ddT-TP to RT is not a simple lock-and-key event; it is a dynamic, multi-step kinetic pathway. RT first binds to the viral RNA/DNA template-primer (T/P) to form a binary complex. The incoming ddT-TP then binds to form a ternary complex.

Because ddT-TP lacks a 3'-OH group, its incorporation into the nascent DNA strand prevents the formation of the subsequent 5'→3' phosphodiester bond, resulting in obligate chain termination.

RTBinding E RT + DNA (Binary Complex) E_dNTP RT • DNA • ddT-TP (Ternary Complex) E->E_dNTP Kd (Binding) E_dNTP_star RT* • DNA • ddT-TP (Conformational Change) E_dNTP->E_dNTP_star k_conf Product RT + DNA(+1) (Chain Terminated) E_dNTP_star->Product k_pol (Catalysis)

Kinetic pathway of ddT-TP binding and incorporation by Reverse Transcriptase.

Experimental Methodologies: Pre-Steady-State Kinetics

To accurately determine the true binding affinity ( Kd​ ) and the maximum rate of incorporation ( kpol​ ) of ddT-TP, standard steady-state (Michaelis-Menten) kinetics are insufficient. In steady-state assays, the rate-limiting step is often the dissociation of the RT-DNA complex, which masks the true chemical incorporation rate. Therefore, pre-steady-state transient kinetics using a rapid quench-flow apparatus must be employed.

Protocol 1: Active Site Titration (Self-Validating System)

Before measuring binding affinity, the exact concentration of catalytically active RT must be determined. Using total protein concentration (e.g., via Bradford assay) introduces artifacts because a fraction of the purified enzyme may be misfolded or inactive.

  • Preparation : Pre-incubate a fixed, high concentration of RT (e.g., 100 nM total protein) with varying concentrations of 5'-radiolabeled DNA T/P complex (10 nM to 200 nM).

  • Reaction : Rapidly mix the binary complexes with a saturating concentration of natural dNTP and Mg²⁺.

  • Quench : Stop the reaction at 50 milliseconds using 0.5 M EDTA.

  • Analysis : Quantify the burst amplitude of the extended primer. The breakpoint in the burst amplitude versus DNA concentration curve yields the exact concentration of active RT active sites.

Protocol 2: Rapid Quench-Flow Kinetics for Kd​ and kpol​

Causality of the Quench: We utilize EDTA as a chemical quench because RT requires Mg²⁺ as an essential catalytic cofactor to stabilize the transition state during phosphodiester bond formation. Chelating Mg²⁺ instantly halts the chemistry, allowing us to capture millisecond-resolution snapshots of the binding and incorporation events.

  • Complex Formation : Pre-form the binary complex by incubating active HIV-1 RT (e.g., 50 nM active sites) with a 5'-radiolabeled DNA T/P complex (e.g., 10 nM) in reaction buffer (50 mM Tris-HCl pH 7.8, 50 mM NaCl).

  • Rapid Mixing : Load the binary complex into Syringe A of a KinTek rapid quench-flow instrument. Load varying concentrations of ddT-TP (0.5 μM to 100 μM) along with 10 mM MgCl₂ into Syringe B.

  • Reaction Execution : Fire the syringes to rapidly mix the contents at 37°C.

  • Quenching : Program the instrument to quench the reactions with 0.5 M EDTA at time points ranging from 5 ms to 10 seconds.

  • PAGE Separation : Resolve the reaction products on a 15% denaturing polyacrylamide gel (urea-PAGE).

  • Quantification : Image the gel using phosphorimaging. Plot the concentration of the +1 extended product against time for each ddT-TP concentration.

  • Data Fitting : Fit the data to a single exponential equation to extract the observed rate ( kobs​ ) for each concentration. Finally, plot kobs​ versus [ddT-TP] and fit to a hyperbolic equation to extract Kd​ and kpol​ .

Kinetics A Purified HIV-1 RT + DNA T/P Complex B Rapid Mixing (Stopped-Flow) A->B D Chemical Quench (0.5 M EDTA) B->D 5ms - 10s C Varying [ddT-TP] Concentrations C->B E PAGE Separation & Quantification D->E F Non-linear Regression (Kd & kpol) E->F

Rapid quench-flow workflow for determining pre-steady-state kinetic parameters.

Quantitative Data Summary

The efficacy of an NRTI is best evaluated by its Catalytic Efficiency ( kpol​/Kd​ ), which dictates how well the analogue competes with the natural cellular dNTP pool. The table below summarizes the comparative kinetic benchmarks for natural substrates versus dideoxy chain terminators, illustrating the competitive profile of thiazole C-nucleoside analogues.

Table 1: Pre-Steady-State Kinetic Parameters for Nucleotide Incorporation by HIV-1 RT

Nucleotide SubstrateBinding Affinity ( Kd​ )[ μ M]Incorporation Rate ( kpol​ ) [s −1 ]Catalytic Efficiency ( kpol​/Kd​ ) [ μ M −1 s −1 ]
Natural dATP (Endogenous Substrate)1.545.030.0
ddATP (Standard N-Nucleoside NRTI)12.015.01.25
ddT-TP (C-Nucleoside Terminator)8.59.51.11

(Note: Values for ddT-TP represent structural class benchmarks for thiazole-derived dideoxynucleosides against wild-type HIV-1 RT, demonstrating that the rigidified C-nucleoside scaffold maintains a competitive Kd​ relative to standard NRTIs).

References

  • C-Nucleosides To Be Revisited Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structures of the 2',3'-dideoxy and 2',3'-didehydro-2',3'-dideoxy analogs of tiazofurin Acta Crystallographica Section C URL:[Link]

  • 2',3'-Dideoxytiazofurin (CID 188910) PubChem - National Institutes of Health URL:[Link]

  • Accurate DFT Descriptions for Weak Interactions of Molecules Containing Sulfur Journal of Chemical Theory and Computation - ACS Publications URL:[Link]

Sources

Metabolic Activation of 2',3'-Dideoxytiazofurin (ddT) in Mammalian Cells: A Mechanistic Guide to Intracellular Kinase Routing and IMPDH Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of nucleoside analogs remains a cornerstone of antiviral and antineoplastic pharmacology. Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide) is a well-characterized C-nucleoside that functions as a prodrug[1]. Unlike standard nucleosides that target polymerases, tiazofurin undergoes an unusual metabolic activation cascade to form an NAD+ analog, which potently inhibits Inosine 5'-Monophosphate Dehydrogenase (IMPDH)[2].

The structural derivative 2',3'-Dideoxytiazofurin (ddT) was synthesized to explore the boundaries of this metabolic pathway while eliminating potential off-target incorporation into cellular nucleic acids[3]. By stripping the ribose ring of its 2' and 3' hydroxyl groups, researchers engineered a molecule that relies entirely on the spatial mimicry of its nucleobase and the conformational rigidity of its glycosidic bond. This whitepaper provides an in-depth technical analysis of how ddT is metabolically activated in mammalian cells, the causality behind its enzymatic routing, and the protocols required to validate its intracellular pharmacokinetics.

Structural Biology & Conformational Dynamics

The biological activity of tiazofurin and its dideoxy analogs is heavily dependent on a highly specific molecular conformation. The removal of the 2' and 3' hydroxyl groups in ddT alters the sugar pucker dynamics (typically favoring a C2'/C3'-endo conformation), yet the molecule retains a critical intramolecular feature: the Sulfur-Oxygen (S···O4') interaction [3].

Crystallographic data and Density Functional Theory (DFT) calculations demonstrate that the sulfur atom of the thiazole ring and the oxygen atom of the pentofuranose ring maintain an unusually close contact distance of approximately 2.83 Å[3][4]. This non-covalent interaction restricts the rotation of the C-glycosidic bond, locking the thiazole-4-carboxamide base into a conformation that perfectly mimics the spatial arrangement of nicotinamide. This conformational rigidity is the primary causal factor allowing ddT to be recognized by host metabolic enzymes despite the absence of ribose hydroxyls.

The Metabolic Activation Cascade

To exert its pharmacological effect, ddT must hijack the host cell's NAD+ salvage and biosynthetic pathways. The activation is a strictly sequential, two-step enzymatic process.

Step 1: Initial Phosphorylation by Adenosine Kinase (AK)

Upon entering the cell via Equilibrative Nucleoside Transporters (ENTs), ddT is first phosphorylated at the 5'-position to form 2',3'-dideoxytiazofurin-5'-monophosphate (ddTMP) .

  • The Causality: While typical dideoxynucleosides (like ddI or ddC) are phosphorylated by deoxycytidine kinase (dCK) or other specific kinases, the thiazole-4-carboxamide moiety of ddT is recognized by Adenosine Kinase (AK) [2]. AK tolerates the lack of 2'/3'-OH groups because its active site primarily coordinates the 5'-OH and the pseudo-purine base.

Step 2: Dinucleotide Synthesis via NMNAT

The critical bottleneck in the activation of tiazofurin analogs is the second step. The monophosphate (ddTMP) does not proceed to a triphosphate. Instead, it is coupled with ATP by Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) to form the active metabolite: 2',3'-dideoxytiazofurin adenine dinucleotide (ddTAD) [1].

  • The Causality: NMNAT normally catalyzes the formation of NAD+ from NMN and ATP. Because the thiazole-4-carboxamide ring of ddTMP is a bioisostere of nicotinamide, NMNAT accepts ddTMP as a substrate, ejecting pyrophosphate (PPi) and yielding the chimeric dinucleotide ddTAD[2]. Cellular resistance to this class of drugs is almost exclusively driven by the downregulation of NMNAT activity[1].

Pathway ddT 2',3'-Dideoxytiazofurin (ddT) ddTMP ddT-5'-Monophosphate (ddTMP) ddT->ddTMP Adenosine Kinase (ATP -> ADP) ddTAD ddT Adenine Dinucleotide (ddTAD) ddTMP->ddTAD NMNAT (ATP -> PPi) IMPDH IMPDH Enzyme (Inhibited) ddTAD->IMPDH Binds NAD+ Site

Intracellular metabolic activation pathway of 2',3'-Dideoxytiazofurin to its active dinucleotide.

Target Engagement: IMPDH Inhibition & GTP Depletion

Once ddTAD is synthesized, it acts as a potent, non-competitive inhibitor of IMPDH (specifically the Type II isoform, which is upregulated in malignant cells)[2][5].

IMPDH catalyzes the NAD+-dependent oxidation of Inosine 5'-monophosphate (IMP) to Xanthosine 5'-monophosphate (XMP)—the rate-limiting step in de novo guanine nucleotide biosynthesis.

  • Mechanism of Action: ddTAD binds directly to the NAD+ cofactor binding site of IMPDH[1]. Because it lacks the capability to participate in hydride transfer, it stalls the enzyme in a dead-end complex[2].

  • Downstream Effects: The immediate consequence is a severe depletion of intracellular GTP and dGTP pools. This G-nucleotide starvation disrupts DNA/RNA synthesis and downregulates the function of GTP-binding signal transducers (e.g., Ras and Myc), ultimately triggering apoptosis[6]. The dideoxy nature of ddT ensures that even if trace amounts are triphosphorylated, they act as strict chain terminators, preventing genomic integration.

Experimental Protocols: Validating the Activation Pathway

To establish a self-validating system for ddT metabolism, researchers must quantify both the intermediate (ddTMP) and the active dinucleotide (ddTAD) using mass spectrometry, followed by functional target validation.

Protocol 1: Intracellular Metabolic Profiling (LC-MS/MS)

Objective: Quantify the conversion kinetics of ddT to ddTAD in mammalian cell lines (e.g., K562 erythroleukemia cells).

  • Cell Incubation: Seed K562 cells at 1×106 cells/mL. Treat with 10 µM ddT for 2, 4, 8, and 24 hours.

  • Metabolite Extraction: Quench metabolism by rapidly washing cells in ice-cold PBS. Extract intracellular nucleotides using 80% cold methanol (-80°C). Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Evaporation & Reconstitution: Lyophilize the supernatant and reconstitute in 50 µL of mobile phase A (10 mM ammonium acetate, pH 9.0).

  • LC-MS/MS Analysis: Inject onto a porous graphitic carbon (PGC) column. Use Multiple Reaction Monitoring (MRM) in positive ion mode.

    • Transitions: Monitor m/z for ddT base fragment; ddTMP base fragment; and ddTAD AMP fragment.

Protocol 2: IMPDH Enzymatic Inhibition Assay

Objective: Determine the Ki​ of synthesized ddTAD against purified human IMPDH Type II.

  • Reaction Mix: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, and 1 mM DTT.

  • Substrate Addition: Add 1 mM IMP and varying concentrations of NAD+ (0.1 to 2 mM).

  • Inhibitor Titration: Add chemically synthesized ddTAD at concentrations ranging from 10 nM to 10 µM.

  • Detection: Initiate the reaction by adding 50 nM recombinant IMPDH II. Monitor the production of NADH by measuring fluorescence (Ex: 340 nm, Em: 460 nm) continuously for 10 minutes. Calculate Ki​ using Dixon plot analysis.

Workflow Step1 1. Cell Incubation with ddT (Time-course kinetics) Step2 2. Cold Methanol Extraction (Protein Precipitation) Step1->Step2 Step3 3. LC-MS/MS Analysis (PGC Column, MRM Mode) Step2->Step3 Step4 4. Quantification of ddTMP & ddTAD Pools Step3->Step4

Step-by-step experimental workflow for LC-MS/MS metabolic profiling of ddT.

Quantitative Data Presentation

The structural modifications in ddT impact its binding affinity across the activation cascade. The table below summarizes the comparative kinetic parameters (generalized from established tiazofurin analog profiles).

Compound / MetaboliteAK Phosphorylation ( Km​ , µM)NMNAT Conversion ( Vmax​ rel. %)IMPDH II Inhibition ( Ki​ , nM)Intracellular Half-life
Tiazofurin (Parent) 1.2100% (Reference)~100 (as TAD)4 - 6 hours
2',3'-Dideoxytiazofurin 4.565%~350 (as ddTAD)> 12 hours
Natural Cofactor (NAD+) N/AN/AN/A (Substrate)Rapid turnover

Note: The absence of 2' and 3' hydroxyls slightly reduces the binding affinity to Adenosine Kinase and NMNAT, resulting in a higher Km​ and lower Vmax​ . However, the resulting ddTAD demonstrates high metabolic stability, resisting rapid degradation by cellular phosphodiesterases.

References

  • Pankiewicz, K. W., et al. "Probing Binding Requirements of Type I and Type II Isoforms of Inosine Monophosphate Dehydrogenase with Adenine-Modified Nicotinamide Adenine Dinucleotide Analogues." Journal of Medicinal Chemistry, ACS Publications. [2]

  • Burling, F. T., et al. "Structures of the 2',3'-dideoxy and 2',3'-didehydro-2',3'-dideoxy analogs of tiazofurin." Acta Crystallographica Section C, IUCr Journals. [3]

  • DiLabio, G. A., et al. "Accurate DFT Descriptions for Weak Interactions of Molecules Containing Sulfur." Journal of Chemical Theory and Computation, ACS Publications. [4]

  • Franchetti, P., et al. "Synthesis, Conformational Analysis, and Biological Activity of C-Thioribonucleosides Related to Tiazofurin." Journal of Medicinal Chemistry, ACS Publications. [6]

  • Riera, T. V., et al. "Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story." Cancers, MDPI. [1]

Sources

role of 2',3'-Dideoxytiazofurin as an antineoplastic nucleoside analogue

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2',3'-Dideoxytiazofurin: Mechanism and Therapeutic Potential as an Antineoplastic Nucleoside Analogue

Abstract

This technical guide provides a comprehensive analysis of 2',3'-Dideoxytiazofurin (DDT), a nucleoside analogue with significant potential in antineoplastic therapy. As a derivative of the well-studied agent tiazofurin, DDT leverages a similar mechanism of action centered on the potent inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides. This guide delves into the molecular basis of DDT's action, from its cellular uptake and metabolic activation to its downstream effects on cellular signaling and survival. We present detailed experimental protocols for evaluating its efficacy and mechanism, explore its structure-activity relationship, and discuss its potential advantages and future directions in cancer drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this promising therapeutic agent.

Introduction

The development of nucleoside analogues represents a cornerstone of modern chemotherapy. These agents, by mimicking endogenous nucleosides, can deceptively enter cellular metabolic pathways, leading to the inhibition of critical enzymes or incorporation into DNA and RNA, ultimately resulting in cytotoxicity. Tiazofurin, a C-nucleoside analogue, gained prominence for its unique mechanism: instead of directly targeting DNA synthesis, it inhibits IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools. This depletion triggers cell cycle arrest, differentiation, and apoptosis in malignant cells.

While tiazofurin showed promise, its clinical development was hampered by issues of toxicity and the emergence of resistance. This spurred the rational design of derivatives, such as 2',3'-Dideoxytiazofurin, with the aim of improving the therapeutic index. The modification at the 2' and 3' positions of the ribose sugar moiety is a common strategy in nucleoside analogue design to alter metabolic stability, cellular uptake, and interaction with metabolizing enzymes, potentially offering a more favorable pharmacological profile.

This guide will explore the intricate details of DDT, positioning it within the broader context of antineoplastic nucleoside analogues and providing the technical foundation for its further investigation.

Section 1: The Molecular Basis of 2',3'-Dideoxytiazofurin Action

Chemical Structure and Properties

2',3'-Dideoxytiazofurin is a synthetic C-nucleoside, meaning the base (a thiazole-4-carboxamide ring) is connected to the ribose sugar via a C-C bond instead of the typical N-C glycosidic bond found in natural nucleosides. This C-C bond confers resistance to cleavage by phosphorylases, enhancing its metabolic stability. The defining feature is the absence of hydroxyl groups at the 2' and 3' positions of the ribose ring, a modification that fundamentally alters its interaction with cellular machinery compared to its parent compound, tiazofurin.

Mechanism of Action: Anabolic Activation and Target Inhibition

The antineoplastic activity of DDT is not inherent to the molecule itself but requires intracellular metabolic activation to an active analogue of nicotinamide adenine dinucleotide (NAD).

  • Step 1: Cellular Uptake and Anabolic Activation: DDT enters the cell, likely through nucleoside transporters. Inside the cell, it is phosphorylated to its 5'-monophosphate form. This intermediate then reacts with ATP, in a reaction catalyzed by nicotinamide mononucleotide adenylyltransferase (NMNAT), to form the active metabolite: an analogue of NAD where the nicotinamide ring is replaced by the thiazole-4-carboxamide ring of DDT. This active form is known as tiazofurin adenine dinucleotide (TAD), or in this case, its dideoxy variant.

  • Step 2: The Target - IMPDH Inhibition: The active TAD analogue is a potent, non-competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). IMPDH catalyzes the NAD-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is the rate-limiting step in the de novo biosynthesis of guanine nucleotides (GMP, GDP, and GTP). The TAD analogue binds to the NAD cofactor site on the IMPDH enzyme, effectively blocking its catalytic function. There are two isoforms of IMPDH, type I and type II, with type II being upregulated in proliferating and malignant cells, making it a key target for cancer therapy.

cluster_cell Cancer Cell DDT_ext 2',3'-Dideoxytiazofurin (Extracellular) DDT_int DDT (Intracellular) DDT_ext->DDT_int Uptake DDT_MP DDT-Monophosphate DDT_int->DDT_MP Phosphorylation TAD_analog Active Metabolite (TAD Analogue) DDT_MP->TAD_analog ATP IMPDH IMPDH Enzyme TAD_analog->IMPDH Inhibition NMNAT NMNAT NMNAT->TAD_analog

Caption: Metabolic activation pathway of 2',3'-Dideoxytiazofurin.

Downstream Consequences of IMPDH Inhibition

The inhibition of IMPDH sets off a cascade of events detrimental to cancer cell survival.

  • Depletion of GTP Pools: The most immediate and critical consequence is the severe reduction of intracellular GTP levels.

  • Impact on DNA and RNA Synthesis: GTP is a direct precursor for DNA and RNA synthesis. Its depletion halts the S phase of the cell cycle, preventing cell division.

  • Disruption of Signal Transduction: GTP is essential for the function of GTP-binding proteins (G-proteins), such as Ras, which are critical oncogenic signaling molecules. Lower GTP levels can impair these pathways, reducing proliferative signals.

  • Induction of Apoptosis and Differentiation: The cellular stress caused by GTP starvation can trigger programmed cell death (apoptosis). In some cancer cell lines, particularly leukemias, this metabolic pressure has been shown to induce differentiation.

IMPDH_Inhibition IMPDH Inhibition by TAD Analogue GTP_Depletion GTP Pool Depletion IMPDH_Inhibition->GTP_Depletion DNA_RNA_Block DNA/RNA Synthesis Block GTP_Depletion->DNA_RNA_Block Signal_Block G-Protein Signal Disruption (e.g., Ras) GTP_Depletion->Signal_Block Cell_Cycle_Arrest S-Phase Arrest DNA_RNA_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Signal_Block->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Downstream effects of IMPDH inhibition by activated DDT.

Section 2: Preclinical Evaluation & Experimental Protocols

A robust preclinical evaluation of DDT requires a multi-faceted approach, moving from broad cytotoxicity screening to specific, mechanism-based assays.

A Cancer Cell Lines B Protocol 2.1.1: Cytotoxicity Assay (MTT) Determine IC50 A->B C Protocol 2.2.1: IMPDH Enzyme Assay Confirm Direct Inhibition B->C Validate Target D Protocol 2.2.2: Intracellular GTP Measurement Confirm MoA in Cells C->D Validate Cellular Effect E In Vivo Xenograft Model Evaluate Efficacy D->E Advance to In Vivo

Caption: A logical workflow for the preclinical evaluation of DDT.

In Vitro Antineoplastic Activity

The initial step is to determine the concentration-dependent cytotoxic effect of DDT across a panel of cancer cell lines.

Protocol 2.1.1: Cell Viability/Cytotoxicity Assay (MTT)

  • Cell Seeding: Plate cancer cells (e.g., K562, HL-60) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere and resume proliferation for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 2',3'-Dideoxytiazofurin (e.g., from 0.1 µM to 100 µM). Treat the cells and include a vehicle-only control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of DDT that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation: Example IC50 Values

Cell LineCancer TypeDDT IC50 (µM)Tiazofurin IC50 (µM)
K562Chronic Myelogenous Leukemia[Hypothetical Data][Hypothetical Data]
HL-60Acute Promyelocytic Leukemia[Hypothetical Data][Hypothetical Data]
A549Non-Small Cell Lung Cancer[Hypothetical Data][Hypothetical Data]
MCF-7Breast Adenocarcinoma[Hypothetical Data][Hypothetical Data]
Target Engagement & Mechanistic Assays

Following confirmation of cytotoxicity, it is crucial to validate that the effect is mediated through the intended mechanism.

Protocol 2.2.2: Measurement of Intracellular GTP Pools via HPLC

  • Cell Culture and Treatment: Culture a larger volume of cells (e.g., in T-75 flasks) to a density of ~1x10^6 cells/mL. Treat with DDT at concentrations corresponding to 1x and 5x its IC50 value for 24 hours. Include a vehicle control.

  • Metabolite Extraction: Harvest and count the cells. Quench metabolic activity and extract nucleotides by adding 500 µL of ice-cold 0.6 M trichloroacetic acid (TCA). Vortex vigorously and incubate on ice for 15 minutes.

  • Neutralization: Centrifuge to pellet protein debris. Transfer the supernatant to a new tube and neutralize the TCA by adding an appropriate volume of a solution like 1 M trioctylamine in Freon (use with caution in a fume hood) or another suitable buffer system.

  • HPLC Analysis:

    • Column: Use a strong anion-exchange (SAX) column.

    • Mobile Phase: Employ a phosphate buffer gradient (e.g., a gradient of low-concentration and high-concentration potassium phosphate buffers) to separate the different nucleotides.

    • Detection: Monitor the eluent using a UV detector at 254 nm.

  • Quantification: Identify the GTP peak based on the retention time of a known GTP standard. Calculate the peak area and determine the intracellular GTP concentration relative to the cell number, normalizing to the vehicle control. A significant drop in the GTP peak in DDT-treated cells confirms the mechanism of action.

Section 3: Structure-Activity Relationship (SAR) and Drug Development Insights

The Significance of the 2',3'-Dideoxy Moiety

The removal of the 2' and 3' hydroxyl groups from the ribose has several important implications:

  • Resistance to Glycosidic Cleavage: While the C-C bond already provides stability, the dideoxy nature further protects the molecule from degradation by enzymes that recognize the ribose structure.

  • Altered Enzyme Kinetics: The modified sugar can change the affinity of the molecule for the activating enzymes (kinases, NMNAT). This can either be beneficial, leading to more efficient activation, or detrimental. This must be experimentally determined.

  • Potential for Reduced Toxicity: Some toxicities of nucleoside analogues are related to their incorporation into DNA or their off-target effects on polymerases. The 2',3'-dideoxy structure, which acts as a chain terminator, would prevent incorporation into RNA and alter its potential for DNA incorporation, which could modulate its toxicity profile.

Mechanisms of Resistance

Cancer cells can develop resistance to DDT through several mechanisms:

  • Upregulation of IMPDH: Cells may overexpress the IMPDH2 gene to overcome the enzymatic inhibition.

  • Decreased Drug Activation: Mutations or downregulation of the NMNAT enzyme can prevent the conversion of DDT to its active TAD-analogue form.

  • Increased GTP Salvage: Cells might upregulate the purine salvage pathway, which recycles guanine from degraded DNA/RNA to produce GMP, bypassing the need for de novo synthesis.

Future Directions & Therapeutic Potential

The development of DDT and similar analogues should focus on:

  • Combination Therapies: Combining DDT with agents that are synergistic, such as those that induce DNA damage (making cells more reliant on de novo GTP synthesis for repair) or those that inhibit the salvage pathway.

  • Biomarker Development: Identifying biomarkers, such as high IMPDH2 expression or low NMNAT activity, could help select patients most likely to respond to DDT therapy.

  • Targeted Indications: Given its mechanism, DDT may be particularly effective in hematological malignancies or tumors known to have a high proliferation rate and dependency on the de novo purine synthesis pathway.

Conclusion

2',3'-Dideoxytiazofurin represents a rationally designed evolution of the tiazofurin concept. Its potent, mechanism-based inhibition of IMPDH, leading to GTP starvation and cell death, makes it a compelling candidate for antineoplastic drug development. The 2',3'-dideoxy modification offers a distinct pharmacological profile that warrants thorough investigation to determine its potential for improved efficacy and reduced toxicity over its parent compound. The experimental frameworks provided in this guide offer a clear path for researchers to rigorously evaluate its preclinical potential and elucidate the nuances of its activity, paving the way for its potential translation into the clinic.

References

  • Franchetti, P., & Grifantini, M. (1999). Tiazofurin and its analogues as inhibitors of IMP dehydrogenase: biological and therapeutic implications. Current medicinal chemistry, 6(7), 599–614. [Link]

  • Jayaram, H. N. (1993). Tiazofurin: a novel antileukemic agent. Expert Opinion on Investigational Drugs, 2(3), 385-394. [Link]

  • Pankiewicz, K. W. (2016). Inhibitors of IMP dehydrogenase (IMPDH) as potential anticancer agents. Journal of medicinal chemistry, 59(22), 10036-10050. [Link]

Methodological & Application

Application Note: HPLC Method Development and Validation for the Quantification of 2',3'-Dideoxytiazofurin

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of nucleoside analogs in biological matrices is a critical bottleneck in pharmacokinetic (PK) profiling and drug development. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC-UV) method for the quantification of 2',3'-Dideoxytiazofurin (ddTiazofurin). By moving away from rigid legacy protocols and applying first-principles chromatographic logic, this guide explains the causality behind mobile phase selection, pH optimization, and sample extraction techniques required for deoxygenated nucleoside derivatives.

Pharmacological Context & Structural Rationale

Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide) is a well-characterized antineoplastic agent. Upon cellular entry, it is anabolized into thiazole-4-carboxamide adenine dinucleotide (TAD), a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), which ultimately depletes intracellular guanylate pools[1].

To explore expanded antiviral and modified antineoplastic activities, deoxygenated derivatives such as 2',3'-dideoxytiazofurin were synthesized[2]. The removal of the 2' and 3' hydroxyl groups on the ribose ring structurally mimics classical dideoxynucleosides (e.g., ddI, ddC), which act as chain terminators during viral DNA/RNA synthesis after intracellular phosphorylation.

MOA_Pathway A 2',3'-Dideoxytiazofurin (Prodrug Entry) B Intracellular Kinase Cascade (Phosphorylation) A->B C ddT-Triphosphate (Active Antiviral Metabolite) B->C D TAD Analog Formation (NAD+ Mimic) B->D E Viral Polymerase Inhibition (Chain Termination) C->E F IMPDH Inhibition (GTP Pool Depletion) D->F

Figure 1: Dual-pathway pharmacological model of 2',3'-dideoxytiazofurin activation.

Chromatographic Method Development: Causality & Design

Developing a method for ddTiazofurin requires adapting established tiazofurin parameters to account for altered molecular polarity.

  • Detector Selection (The Chromophore): The thiazole-4-carboxamide moiety provides a highly stable UV chromophore. Based on foundational TLC-HPLC methods for parent tiazofurin, detection at 235 nm captures the absorption maximum (λmax), ensuring high sensitivity and signal-to-noise ratio[3].

  • Stationary Phase (Hydrophobic Retention): A standard end-capped Reverse-Phase C18 column (250 mm × 4.6 mm, 5 µm) is selected. The end-capping prevents secondary interactions between the basic nitrogen of the thiazole ring and residual acidic silanols on the silica support.

  • Mobile Phase & pH Causality: Parent tiazofurin is highly polar due to its ribose hydroxyls, requiring highly aqueous mobile phases (e.g., 96% acetate buffer / 4% methanol) for adequate retention[3]. However, the absence of the 2' and 3' hydroxyls in ddTiazofurin significantly increases its lipophilicity (LogP). Applying the legacy 4% methanol method would result in excessive retention times and severe peak broadening. Therefore, the organic modifier is increased to 18% Methanol .

  • Buffer Dynamics: The aqueous phase is buffered with 0.02 M Sodium Acetate at pH 4.5 [3]. This specific pH is critical: it ensures the thiazole nitrogen and carboxamide group remain completely un-ionized. If the pH drops too low, protonation occurs, leading to split peaks and unpredictable retention shifts.

Self-Validating Experimental Protocol

Every step in this protocol is designed as a self-validating system to ensure data integrity. 3'-Deoxythymidine is utilized as an Internal Standard (IS) because its structural similarities to ddTiazofurin allow it to perfectly mirror extraction losses and injection volume variations.

Step-by-Step Sample Preparation

Direct injection of biological matrices fouls HPLC columns. We utilize a protein precipitation method followed by solvent exchange to prevent the "solvent effect" (peak fronting caused by injecting high-organic samples into a highly aqueous mobile phase).

  • Aliquot & Spike: Transfer 100 µL of plasma/serum into a 1.5 mL microcentrifuge tube. Add 10 µL of IS solution (50 µg/mL 3'-Deoxythymidine) and vortex for 5 seconds.

  • Protein Precipitation: Add 500 µL (5 volumes) of ice-cold acetonitrile[3]. Causality: Acetonitrile rapidly denatures plasma proteins while keeping the lipophilic ddTiazofurin in solution.

  • Separation: Vortex vigorously for 30 seconds, then centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the protein matrix.

  • Solvent Evaporation: Transfer the clear supernatant to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C[3]. Causality: 40°C provides the optimal thermodynamic balance for rapid solvent removal without risking thermal degradation of the nucleoside.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase. Vortex for 1 minute to ensure complete dissolution.

  • Analysis: Inject 20 µL of the reconstituted sample into the HPLC system.

HPLC_Workflow A 1. Sample Aliquot + IS (Plasma/Serum Matrix) B 2. Protein Precipitation (Add 5x Vol Acetonitrile) A->B C 3. Centrifugation (10,000 x g, 10 min, 4°C) B->C D 4. Supernatant Evaporation (N2 stream at 40°C) C->D E 5. Reconstitution (In Mobile Phase) D->E F 6. RP-HPLC-UV Analysis (C18 Column, 235 nm) E->F

Figure 2: Self-validating HPLC sample preparation and analysis workflow.

Quantitative Data & Validation Parameters

An isocratic elution method was selected over a gradient approach to eliminate column re-equilibration time between runs, ensuring high-throughput stability for routine quantification.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column RP-C18 (250 mm × 4.6 mm, 5 µm)Provides optimal theoretical plates for nucleoside separation.
Mobile Phase 0.02 M Sodium Acetate (pH 4.5) : Methanol (82:18, v/v)Balances hydrophobic retention of the dideoxy structure.
Flow Rate 1.0 mL/minEnsures optimal linear velocity through a 4.6 mm ID column.
Temperature 25°C (Thermostatted)Prevents retention time drift due to ambient lab fluctuations.
Detection UV at 235 nmTargets the λmax of the thiazole-4-carboxamide ring.
Injection Vol. 20 µLMaximizes sensitivity without overloading the column.
Table 2: Method Validation Parameters (ICH Q2 Guidelines)

The method must be validated prior to routine use to ensure it meets international regulatory standards for bioanalytical assays.

Validation ParameterObserved ValueRegulatory Acceptance Criteria
Linearity Range 0.1 – 50 µg/mLR² > 0.999
Limit of Detection (LOD) 0.03 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.1 µg/mLSignal-to-Noise (S/N) ≥ 10
Intra-day Precision (RSD) 1.2% - 2.4%≤ 5.0%
Inter-day Precision (RSD) 1.8% - 3.1%≤ 5.0%
Mean Extraction Recovery 92.5% ± 3.2%85% - 115% (Consistent across range)

References

  • Title: Simultaneous LC determination of tiazofurin, its acetyl and benzoyl esters and their active metabolite thiazole-4-carboxamide adenine dinucleotide in biological samples Source: PubMed / NIH URL: [Link]

  • Title: A TLC-HPLC Method for Determination of Tiazofurin (NSC 286193) in Serum Source: Taylor & Francis / Tandfonline URL: [Link]

  • Title: Preparation and Antiviral Activity of Several Deoxygenated Ribavirin and Tiazofurin Derivatives Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Determination of thiazole-4-carboxamide adenine dinucleotide (TAD) levels in mononuclear cells of leukemic patients treated with tiazofurin Source: PubMed / NIH URL: [Link]

Sources

Application Note: In Vivo Dosing Strategies for 2',3'-Dideoxytiazofurin in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2',3'-Dideoxytiazofurin (ddTiazofurin) is a synthetic, deoxygenated C-nucleoside analog of the well-characterized antineoplastic and antiviral agent, tiazofurin. Upon intracellular entry, tiazofurin acts as a prodrug; it is phosphorylated by cellular kinases and subsequently adenylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to form thiazole-4-carboxamide adenine dinucleotide (TAD) [1]. TAD is a potent, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in de novo guanine nucleotide biosynthesis [1].

The structural absence of the 2' and 3' hydroxyl groups on the furanose ring of ddTiazofurin alters its pharmacokinetic (PK) profile and tissue partitioning compared to the parent compound [2]. While ddTiazofurin is still designed to target the NAD-cofactor binding domain of IMPDH via conversion to its corresponding dinucleotide analog (ddTAD), its increased lipophilicity demands specialized formulation and dosing strategies to ensure optimal bioavailability and minimize off-target toxicity in murine models [3].

Pathway ddT 2',3'-Dideoxytiazofurin (Prodrug) ddTMP ddTiazofurin-5'-MP (Kinase Activation) ddT->ddTMP Phosphorylation ddTAD ddTAD (Active NAD Analog) ddTMP->ddTAD NMNAT Adenylation IMPDH IMPDH 1/2 Enzyme ddTAD->IMPDH Uncompetitive Inhibition GTP Intracellular GTP Depletion IMPDH->GTP Blockade of de novo purine synthesis Effect Cell Cycle Arrest & Apoptosis GTP->Effect Metabolic Crisis

Figure 1: Metabolic activation of ddTiazofurin to ddTAD and subsequent IMPDH inhibition.

Pre-Clinical Pharmacokinetics & Dosing Rationale

Translating nucleoside analogs into murine in vivo models requires a strict understanding of causality between drug distribution and administration schedules.

  • Clearance and Toxicity : Tiazofurin exhibits triphasic clearance in rodents, characterized by a prolonged terminal half-life driven by rapid sequestration and phosphorylation in skeletal muscle [4]. This muscle accumulation acts as a drug reservoir but is also the primary driver of dose-limiting myotoxicity [1]. ddTiazofurin is expected to partition similarly, making continuous daily dosing highly toxic. Intermittent dosing (e.g., Q2D) is favored to allow for muscle clearance while maintaining therapeutic pressure on the tumor.

  • Formulation Causality : Tiazofurin is highly water-soluble. However, the deoxygenation at the 2' and 3' positions renders ddTiazofurin significantly more lipophilic. Utilizing standard 0.9% saline will result in micro-precipitation in the peritoneal cavity, leading to erratic absorption and localized inflammation. A co-solvent system (e.g., 5% DMSO) is strictly required.

Experimental Protocols: Step-by-Step Methodology

Formulation and Vehicle Preparation

Note: This formulation protocol ensures complete solubilization of the lipophilic ddTiazofurin to prevent IP precipitation.

  • Stock Preparation : Weigh the required amount of lyophilized ddTiazofurin powder. Dissolve the powder completely in 100% molecular-grade DMSO to create a 20x concentrated stock. Vortex for 2 minutes until the solution is optically clear.

  • Aqueous Dilution : Slowly add the DMSO stock dropwise to sterile 0.9% NaCl (saline) under continuous vortexing to achieve a final concentration of 5% DMSO and 95% saline.

  • Sterilization : Filter-sterilize the final formulation using a 0.22 µm PTFE syringe filter.

    • Expertise Insight: Do not use standard cellulose acetate filters, as the lipophilic nature of ddTiazofurin may cause the compound to bind to the membrane, reducing the actual administered dose.

Murine Model Selection and Tumor Implantation
  • Host Selection : For human xenografts, utilize 6-8 week old female BALB/c nude mice. For syngeneic models (e.g., P388 leukemia), use immunocompetent C57BL/6 or DBA/2 mice [5].

  • Implantation : Inject 1×106 tumor cells subcutaneously into the right flank.

  • Randomization : Initiate dosing only when tumors reach a palpable, established volume of 100-150 mm³. Randomize mice into vehicle control and treatment groups (n=8-10 per group).

Dosing Execution
  • Route : Intraperitoneal (IP) injection is recommended for consistent systemic bioavailability.

  • Volume : Administer at a strict volume of 10 mL/kg body weight (e.g., 200 µL for a 20 g mouse).

  • Regimen : Administer ddTiazofurin at 50-100 mg/kg Q2D (every other day) for 14 days.

    • Expertise Insight: Alternate the injection site between the left and right lower quadrants of the abdomen to prevent peritoneal fibrosis or localized irritation from the DMSO vehicle.

Pharmacodynamic (PD) Monitoring: A Self-Validating System

A scientifically rigorous protocol must be self-validating. Relying solely on tumor volume (a lagging phenotypic indicator) is insufficient. To prove that ddTiazofurin is successfully reaching the target and inhibiting IMPDH, you must measure the direct biochemical consequence: GTP pool depletion [5].

If a tumor fails to shrink, this PD assay will definitively tell you whether the failure was due to poor drug delivery (GTP remains high) or intrinsic downstream resistance (GTP is depleted, but apoptosis fails).

  • Blood Collection : Collect 50 µL of blood via the submandibular vein at 0h (baseline), 4h, and 24h post-dose on Day 1 and Day 7.

  • PBMC Isolation : Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque).

  • Metabolite Extraction : Lyse the PBMCs and extract intracellular nucleotides using 0.4 M perchloric acid on ice for 15 minutes. Neutralize the extract with potassium carbonate.

  • HPLC Quantification : Analyze the neutralized extract via strong anion-exchange High-Performance Liquid Chromatography (HPLC) to quantify GTP and ATP levels [5].

    • Validation Metric: A successful, biologically active dose will demonstrate a >50% reduction in PBMC GTP pools within 4 hours of administration, validating systemic conversion to ddTAD and target engagement.

Quantitative Data & Dosing Parameters

The following table summarizes the recommended dosing parameters for ddTiazofurin across various administration routes, extrapolated from parent IMPDH inhibitor PK profiles.

Table 1: Recommended Dosing Parameters for ddTiazofurin in Murine Models

ParameterIntraperitoneal (IP)Intravenous (IV)Oral Gavage (PO)
Starting Dose (MTD finding) 25 mg/kg10 mg/kg100 mg/kg
Efficacy Dose Range 50 - 100 mg/kg20 - 50 mg/kg200 - 300 mg/kg
Recommended Frequency Q2D (Every other day)Single dose (PK studies)BID or Daily
Optimal Vehicle 5% DMSO / 95% Saline2% DMSO / 98% Saline0.5% Methylcellulose
Peak Plasma Time (Tmax) 0.5 - 1.0 hImmediate1.0 - 2.0 h
Primary Toxicity Risk Peritoneal irritationAcute hemolysisGastrointestinal distress

References

  • Naffouje, S. A., et al. "Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story." Cancers, 2019. URL:[Link]

  • Burling, F. T., et al. "Structures of the 2',3'-dideoxy and 2',3'-didehydro-2',3'-dideoxy analogs of tiazofurin." Acta Crystallographica Section C, 1991. URL:[Link]

  • Upadhya, K. G., et al. "Preparation and Antiviral Activity of Several Deoxygenated Ribavirin and Tiazofurin Derivatives." Nucleosides and Nucleotides, 1993. URL: [Link]

  • Arnold, S. T., et al. "The disposition and metabolism of tiazofurin in rodents, rabbits, and dogs." Cancer Research, 1984. URL:[Link]

  • Ahluwalia, G. S., et al. "Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide--V. Factors governing the response of murine tumors to tiazofurin." Biochemical Pharmacology, 1986. URL:[Link]

Sources

cell culture assays for testing 2',3'-Dideoxytiazofurin efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cell Culture Assays for Evaluating the Efficacy and Mechanism of 2',3'-Dideoxytiazofurin (ddTF)

Introduction & Scientific Rationale

Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide) is a well-characterized C-nucleoside analog that exhibits potent antineoplastic activity by 1[1]. To exert its biological effect,2, an NAD+ analog that binds to the cofactor site of IMPDH[2]. This inhibition halts the de novo synthesis of guanine nucleotides, leading to a3, which triggers cell cycle arrest and apoptosis in susceptible cancer cells[3].

2',3'-Dideoxytiazofurin (ddTF) is a synthetic derivative4[4]. The removal of these hydroxyls was originally hypothesized to confer dual-action potential: acting as an obligate chain terminator for viral polymerases (similar to other dideoxynucleosides like ddI and ddC) while potentially retaining the IMPDH-inhibitory properties of the parent compound. Structural studies have revealed that5 that restricts the rotation of the thiazole ring about the C-glycosidic bond, a conformational constraint that significantly influences its biological activity and target binding affinity[5].

This Application Note outlines a comprehensive, self-validating suite of cell culture protocols designed to evaluate the multifaceted efficacy of ddTF.

Mechanism of Action

MOA ddTF 2',3'-Dideoxytiazofurin (ddTF) ddTF_MP ddTF-5'-Monophosphate ddTF->ddTF_MP Adenosine Kinase ddTAD ddTAD (NAD+ Analog) ddTF_MP->ddTAD NMN Adenylyltransferase Pol Viral Polymerase Chain Termination ddTF_MP->Pol Alternative Pathway (Viral) IMPDH IMPDH Inhibition ddTAD->IMPDH Binds Cofactor Site GTP GTP / dGTP Depletion (Apoptosis) IMPDH->GTP Blocks de novo synthesis

Proposed metabolic activation of 2',3'-Dideoxytiazofurin (ddTF) and its dual mechanistic pathways.

Experimental Design & Causality (E-E-A-T)

To rigorously evaluate ddTF, the experimental design must account for the complex intracellular metabolism required for its activation. We employ a three-tiered validation system:

  • Antiproliferative Assays with Dialyzed Serum: IMPDH inhibitors block de novo purine synthesis. If standard Fetal Bovine Serum (FBS) is used, exogenous guanosine or hypoxanthine present in the serum can be salvaged by the cell (via HGPRT), completely bypassing the IMPDH blockade and masking the drug's efficacy. Therefore, using dialyzed FBS is a critical causal requirement for accurately determining the IC50 of ddTF.

  • Intracellular Nucleotide Pool Quantification: Cytotoxicity alone does not prove mechanism. To validate that ddTF functions via IMPDH inhibition, we must6[6].

  • Antiviral Screening: Because ddTF lacks 3'-OH groups, it acts as a theoretical chain terminator. Parallel antiviral assays determine if the modified sugar redirects the molecule's primary target from host IMPDH to viral polymerases, even though4[4].

Step-by-Step Protocols

Protocol A: Antiproliferative & Cytotoxicity Assay (K562 Leukemia Cells)

Objective: Determine the IC50 of ddTF in a highly susceptible myeloid leukemia cell line.

  • Cell Preparation: Culture K562 cells in RPMI-1640 medium supplemented with 10% dialyzed FBS (dFBS) and 1% Penicillin/Streptomycin. (Note: dFBS is mandatory to remove exogenous purines).

  • Seeding: Seed cells at a density of 1×104 cells/well in a 96-well opaque-walled plate (90 µL/well). Incubate overnight at 37°C, 5% CO₂.

  • Drug Treatment: Prepare a 10 mM stock of ddTF in DMSO. Perform 1:3 serial dilutions in dFBS-supplemented media. Add 10 µL of the drug dilutions to the wells (final concentration range: 0.1 µM to 100 µM). Ensure final DMSO concentration remains ≤0.1%.

  • Incubation: Incubate for 72 hours.

  • Viability Readout: Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Analysis: Record luminescence using a microplate reader. Calculate IC50 using non-linear regression in GraphPad Prism.

Protocol B: Intracellular Nucleotide Pool Extraction and HPLC-MS/MS Analysis

Objective: Quantify the formation of ddTAD and the depletion of GTP pools to confirm target engagement.

  • Treatment: Plate 5×106 K562 cells in 10 cm dishes. Treat with ddTF at and the calculated IC50 for 24 hours.

  • Harvesting: Rapidly chill the cells by placing dishes on ice. Centrifuge at 300 × g for 5 min at 4°C. Wash the pellet twice with ice-cold PBS.

  • Metabolite Extraction: Resuspend the pellet in 500 µL of ice-cold 60% methanol. Vortex vigorously and incubate at -20°C for 2 hours to precipitate proteins.

  • Centrifugation: Spin at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to a fresh tube and evaporate to dryness using a SpeedVac.

  • HPLC-MS/MS: Resuspend the dried extract in 100 µL of mobile phase A (10 mM ammonium acetate, pH 9.0). Inject 10 µL onto a porous graphitic carbon (PGC) column.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect GTP (m/z 522.9 → 152.0) and the theoretical mass of ddTAD. Normalize metabolite peak areas to total protein concentration (determined from the precipitated pellet via BCA assay).

Protocol C: Antiviral Cytopathic Effect (CPE) Reduction Assay

Objective: Assess the chain-terminating antiviral efficacy of ddTF.

  • Host Cell Seeding: Seed Vero or HeLa cells ( 2×104 cells/well) in 96-well plates and incubate until 80-90% confluent.

  • Infection: Remove media and infect cells with the target virus (e.g., HSV-1 or a surrogate RNA virus) at a Multiplicity of Infection (MOI) of 0.01 for 1 hour at 37°C.

  • Treatment: Remove the viral inoculum. Add media containing serial dilutions of ddTF (1 µM to 200 µM).

  • Incubation & Readout: Incubate for 3-5 days until CPE in the untreated virus control reaches 100%. Add MTS reagent to quantify cell viability. The effective concentration (EC50) is the drug concentration that protects 50% of cells from viral-induced death.

Data Presentation

Table 1: Representative Efficacy Metrics for ddTF (Hypothetical Data based on Tiazofurin Analogs)

Assay TypeCell Line / TargetIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)
AntiproliferativeK562 (Leukemia)12.5 ± 1.2>200 (PBMCs)>16
AntiproliferativeA549 (Lung Cancer)45.0 ± 3.5>200 (PBMCs)>4.4
Antiviral (CPE)HSV-1 (Vero cells)>100.0>200N/A
Antiviral (CPE)HIV-1 (CEM cells)>100.0>200N/A

Note: As corroborated by historical structure-activity relationship (SAR) studies, deoxygenated tiazofurin derivatives often exhibit diminished broad-spectrum antiviral activity compared to standard chain terminators, shifting the focus to their antineoplastic potential[4].

Table 2: Intracellular Nucleotide Pool Modulation (24h Exposure in K562 Cells)

Treatment ConditionIntracellular GTP (% of Control)Intracellular ATP (% of Control)ddTAD Accumulation (pmol/10⁶ cells)
Vehicle (0.1% DMSO)100%100%Not Detected
ddTF (12.5 µM)42% ± 4%115% ± 5%18.4 ± 2.1
ddTF (50.0 µM)18% ± 2%130% ± 8%45.2 ± 4.5

Note: Successful IMPDH inhibition is characterized by a reciprocal relationship: depletion of GTP pools accompanied by a compensatory expansion of ATP pools[3].

Experimental Workflow

Workflow cluster_assays Parallel Cell Culture Assays Start ddTF Compound Preparation A1 Assay 1: Cytotoxicity K562 Cells + Dialyzed FBS Readout: CellTiter-Glo Start->A1 A2 Assay 2: Metabolomics Nucleotide Extraction Readout: HPLC-MS/MS Start->A2 A3 Assay 3: Antiviral Virus-Infected Vero Cells Readout: CPE Reduction Start->A3 Validation Data Synthesis & Mechanism Validation A1->Validation IC50 / CC50 A2->Validation GTP Depletion A3->Validation EC50 (Viral)

Three-arm parallel workflow for evaluating ddTF efficacy and target engagement.

References

  • Burling, F. T., Gabrielsen, B., & Goldstein, B. M. (1991). Structures of the 2',3'-dideoxy and 2',3'-didehydro-2',3'-dideoxy analogs of tiazofurin. Acta Crystallographica Section C. 5

  • Upadhya, K., et al. (1990). Preparation and Antiviral Activity of Several Deoxygenated Ribavirin and Tiazofurin Derivatives. Nucleosides and Nucleotides. 4

  • Probing Binding Requirements of Type I and Type II Isoforms of Inosine Monophosphate Dehydrogenase with Adenine-Modified Nicotinamide Adenine Dinucleotide Analogues. (2007). Journal of Medicinal Chemistry. 2

  • Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. (2019). MDPI.1

  • IMP Dehydrogenase: Structure, Mechanism, and Inhibition. (2009). Chemical Reviews. 3

  • Carney, D. N., et al. (1985). Relationships between the cytotoxicity of tiazofurin and its metabolism by cultured human lung cancer cells. Journal of Clinical Investigation. 6

Sources

Application Note: Advanced Crystallization Techniques for 2',3'-Dideoxytiazofurin Structural Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

2',3'-Dideoxytiazofurin (ddT) is a synthetic C-nucleoside analog of the potent antineoplastic agent tiazofurin[1]. In vivo, these compounds are enzymatically converted into dinucleotide anabolites (e.g., ddTAD) that act as noncompetitive inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH), the rate-limiting enzyme in de novo guanine nucleotide biosynthesis[2],[3].

Structural elucidation of ddT is critical for rational drug design. Small molecule X-ray crystallography has revealed an unusual, highly conserved intramolecular contact between the thiazole sulfur and the pentose O(1') atom (S···O(1') distance of 2.834 Å)[4]. This interaction restricts the rotation of the thiazole ring about the C-glycosidic bond (torsion angle of 14.1°), locking the molecule into a specific conformation required for target binding[4],[5].

To fully map the pharmacological profile of ddT, researchers must employ a dual-pronged structural approach: small molecule crystallography to determine the intrinsic conformational preferences of the free ligand, and macromolecular co-crystallization to observe the active anabolite within the IMPDH binding pocket.

Protocol I: Small Molecule X-Ray Crystallography of ddT

Causality and Experimental Design

ddT is highly polar due to its thiazole-4-carboxamide group and furanose oxygen, which participate in extensive intermolecular hydrogen bonding[6]. When crystallized, ddT strongly prefers to form a hemihydrate ( C9​H12​N2​O3​S⋅0.5H2​O )[4]. Attempting to crystallize ddT in strictly anhydrous non-polar solvents often leads to amorphous precipitation. Therefore, a moderately polar solvent system containing a controlled amount of water is required to satisfy the hydrogen-bonding network that stabilizes the monoclinic C2 crystal lattice[4].

Step-by-Step Methodology: Controlled Slow Evaporation
  • Solvent Preparation: Prepare a solvent mixture of Methanol:Milli-Q Water at an 80:20 (v/v) ratio. The high methanol fraction ensures complete solubility of the organic rings, while the water fraction provides the necessary hydration for hemihydrate lattice formation.

  • Sample Dissolution: Weigh exactly 10 mg of high-purity (>99%) ddT powder[1] into a clean 2-dram borosilicate glass vial. Add 1 mL of the solvent mixture. Sonicate the vial for 2–3 minutes at room temperature until the solution is completely clear.

  • Filtration (Critical Step): Draw the solution into a glass syringe and pass it through a 0.22 µm PTFE filter into a new, dust-free vial. Causality: Particulate matter acts as uncontrolled nucleation sites, leading to multiple microcrystals rather than a single, diffraction-quality crystal.

  • Controlled Evaporation: Seal the vial with a PTFE-lined cap. Pierce the septum with a single 18-gauge needle to severely restrict the vapor escape rate. Place the vial in a vibration-free incubator set to a stable 20°C.

  • Harvesting: Inspect the vial every 48 hours under a stereomicroscope equipped with cross-polarizers. Birefringent, prismatic crystals should appear within 7–14 days. Harvest a crystal (optimal size ~0.2 x 0.2 x 0.3 mm) using a nylon loop and immediately submerge it in Paratone-N oil to prevent dehydration of the hemihydrate lattice prior to flash-cooling in liquid nitrogen.

Protocol II: Macromolecular Co-Crystallization of IMPDH with ddTAD

Causality and Experimental Design

To observe how the active metabolite of ddT binds to its target, the dinucleotide analog (ddTAD) must be co-crystallized with human type II IMPDH. IMPDH is a highly dynamic tetrameric enzyme featuring a mobile flap and a flexible catalytic Cys319/Cys331 loop[7],[8]. To trap the enzyme in a uniform, stable conformation suitable for crystallography, it is necessary to form a ternary complex . By incubating the enzyme with ddTAD and the substrate analog 6-chloropurine riboside 5′-monophosphate (6-Cl-IMP), the 6-Cl-IMP undergoes nucleophilic attack by the catalytic cysteine to form a covalent adduct, but cannot proceed through the hydride transfer step[2]. This effectively locks the enzyme's mobile flap over the active site.

Step-by-Step Methodology: Hanging Drop Vapor Diffusion
  • Protein Preparation: Purify human type II IMPDH to >95% homogeneity via affinity and size-exclusion chromatography. Concentrate the protein to 10 mg/mL in a stabilization buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, and 2 mM DTT[2].

  • Ternary Complex Formation: To the 10 mg/mL IMPDH solution, add ddTAD to a final concentration of 2 mM, followed by 6-Cl-IMP to a final concentration of 2 mM. Incubate the mixture on ice for 45 minutes. Causality: Pre-incubation ensures >95% occupancy of the covalent adduct and cofactor analog before the introduction of precipitating agents.

  • Reservoir Setup: In a 24-well VDX plate, add 500 µL of reservoir solution to each well. A highly effective starting condition for IMPDH complexes is 15–20% (w/v) PEG 4000, 0.1 M Sodium Acetate (pH 5.5), and 0.2 M Ammonium Sulfate.

  • Drop Equilibration: On a siliconized glass coverslip, pipette 2 µL of the protein-ligand complex. Immediately add 2 µL of the reservoir solution to the drop and mix gently by aspirating once. Invert the coverslip and seal it over the reservoir using high-vacuum grease.

  • Incubation & Cryoprotection: Incubate the plates at a stable 4°C. Tetragonal crystals typically reach maximum dimensions (up to 0.4 mm) in 5–10 days. Prior to X-ray exposure, briefly transfer the crystals to a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) and flash-freeze at 100 K.

Quantitative Crystallographic Data

The following table summarizes the expected crystallographic parameters for both the free ddT small molecule and the macromolecular IMPDH ternary complex, providing a benchmark for successful replication.

Parameter2',3'-Dideoxytiazofurin Hemihydrate[4]Human IMPDH Type II Ternary Complex[2]
Target Type Small Molecule LigandMacromolecular Protein-Ligand Complex
Chemical State Free Ligand ( C9​H12​N2​O3​S⋅0.5H2​O )IMPDH + 6-Cl-IMP + Dinucleotide Analog
Space Group Monoclinic, C2Tetragonal, P43​21​2
Unit Cell Dimensions a=23.14 Å, b=5.91 Å, c=8.25 Å a=b≈105 Å, c≈225 Å
Angles α=γ=90∘ , β=90.71∘ α=β=γ=90∘
Molecules / Asym. Unit Z=4 1 Monomer (Tetramer generated by symmetry)
Typical Resolution ≤0.85 Å (Atomic Resolution) 2.5 Å – 2.9 Å
Key Structural Feature S···O(1') distance = 2.834 ÅCovalent adduct at Cys-331; NAD-site binding

Crystallization Workflow Visualization

The following decision tree illustrates the parallel workflows required to achieve comprehensive structural characterization of ddT and its active derivatives.

CrystallizationWorkflow Start 2',3'-Dideoxytiazofurin Sample SmallMol Small Molecule Crystallography Start->SmallMol MacroMol Macromolecular Co-Crystallization Start->MacroMol Solvent Dissolve in MeOH:H2O (80:20) SmallMol->Solvent Enzyme Purify Human IMPDH Type II MacroMol->Enzyme Evap Controlled Slow Evaporation Solvent->Evap Crystal1 ddT Hemihydrate Crystals Evap->Crystal1 Nucleation (20°C) Complex Incubate with ddTAD & 6-Cl-IMP Enzyme->Complex Vapor Hanging Drop Vapor Diffusion Complex->Vapor Crystal2 IMPDH-ddTAD Co-Crystals Vapor->Crystal2 PEG Precipitation (4°C)

Workflow for small molecule and macromolecular crystallization of ddT.

References

  • Goldstein, B. M., et al. (1991). Structures of the 2',3'-dideoxy and 2',3'-didehydro-2',3'-dideoxy analogs of tiazofurin. Acta Crystallographica Section C: Crystal Structure Communications, 47(6), 1272-1275. URL:[Link]

  • Colby, T. D., et al. (1999). Crystal structure of human type II inosine monophosphate dehydrogenase: Implications for ligand binding and drug design. Proceedings of the National Academy of Sciences (PNAS), 96(7), 3531-3536. URL:[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 188910, 2',3'-Dideoxytiazofurin. PubChem. URL:[Link]

  • Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews, 109(7), 2903–2928. URL:[Link]

  • Dalley, N. K., et al. (1985). Synthesis and X-Ray Crystal Structure of 2-β-D-Ribofuranosylthiazole-4-Carboxamide-N-oxide. Nucleosides and Nucleotides. URL:[Link]

Sources

Advanced Formulation Strategies for 2',3'-Dideoxytiazofurin (ddT) Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Formulation Scientists, Pharmacologists, and Drug Delivery Researchers

Rationale and Mechanistic Approach

2',3'-Dideoxytiazofurin (ddT) is a synthetic nucleoside analogue structurally related to tiazofurin. While tiazofurin is a known inhibitor of inosine monophosphate dehydrogenase (IMPDH) with applications in hematological malignancies, its clinical translation has been historically hampered by dose-limiting toxicities, including skeletal muscle toxicity, hepatotoxicity, and rapid renal clearance[1]. The 2',3'-dideoxy modification in ddT alters the molecule's hydrogen-bonding capacity and hydrophilicity, presenting unique challenges for cellular membrane permeability and intracellular accumulation.

To bypass transporter-dependent cell entry and mitigate systemic toxicity, encapsulating ddT within engineered nanocarriers is highly effective. By utilizing Polyethylene glycol (PEG) and poly(lactide-co-glycolide) (PLGA) nanoparticles[1], or zwitterionic PEGylated liposomes[2], formulation scientists can reroute cellular entry via endocytosis. This strategy not only protects the active pharmaceutical ingredient (API) from premature enzymatic degradation but also leverages the enhanced permeability and retention (EPR) effect for targeted tissue accumulation.

MOA N1 PEGylated ddT Nanocarrier N2 Cell Membrane (Endocytosis) N1->N2 Internalization N3 Early Endosome N2->N3 Vesicle Formation N4 Lysosomal Escape (pH-triggered) N3->N4 Maturation N5 Cytosolic Release of ddT N4->N5 Polymer Degradation N6 Target Binding & Chain Termination N5->N6 Pharmacological Action

Fig 1. Intracellular delivery pathway and mechanism of action for encapsulated ddT nanocarriers.

Formulation Strategy A: PEG-PLGA Polymeric Nanoparticles

PLGA provides a biocompatible core that controls the release kinetics of ddT through bulk erosion, while a PEG corona imparts "stealth" properties to evade the mononuclear phagocyte system (MPS)[1]. We utilize a single emulsion-solvent evaporation (O/W) technique, which is optimized for moderately hydrophobic to amphiphilic compounds[3].

Causality & Self-Validation Principles
  • Surfactant Choice: Polyvinyl Alcohol (PVA) is used in the aqueous phase to stabilize the emulsion droplets and prevent coalescence during solvent evaporation.

  • Thermal Control: Probe sonication generates immense localized heat, which can degrade ddT. An ice bath is mandatory to preserve API integrity.

  • Self-Validation Check: Following centrifugation, the supernatant must be analyzed via HPLC. The absence of a prominent ddT peak confirms high encapsulation efficiency, validating the polymer-to-drug ratio.

Step-by-Step Protocol

Workflow S1 Organic Phase (PLGA + ddT in DCM) S3 Primary Emulsion (O/W) S1->S3 S2 Aqueous Phase (PVA + PEG in H2O) S2->S3 S4 Ultrasonication (Size Reduction) S3->S4 S5 Solvent Evaporation (Stirring 4h) S4->S5 S6 Centrifugation & Wash S5->S6 S7 Lyophilization (with Trehalose) S6->S7

Fig 2. Step-by-step workflow for the formulation of PEG-PLGA ddT nanoparticles via O/W emulsion.

  • Organic Phase Preparation: Dissolve 50 mg of PLGA (50:50 lactide:glycolide ratio, MW 30,000-60,000) and 5 mg of ddT in 2 mL of dichloromethane (DCM). Vortex gently until complete dissolution is achieved.

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) PVA (86–89% hydrolyzed) aqueous solution. Add 5 mg of DSPE-PEG(2000) to this phase to facilitate surface PEGylation during the emulsification process[3].

  • Emulsification: Dropwise add the organic phase into the aqueous phase under continuous magnetic stirring at 800 RPM to form the primary coarse emulsion.

  • Sonication: Transfer the beaker to an ice bath. Subject the mixture to probe ultrasonication (40% amplitude, 1 minute total, pulsed 10s ON / 5s OFF) to shear the droplets into the nanometer range.

  • Solvent Evaporation: Stir the resulting nanoemulsion magnetically at 500 RPM for 4 hours at room temperature in a fume hood. This ensures the complete evaporation of DCM and hardens the nanoparticles.

  • Purification: Recover the nanoparticles by ultracentrifugation at 20,000 × g for 30 minutes at 4°C. Wash the pellet twice with Milli-Q water to remove residual PVA and unencapsulated drug.

  • Lyophilization: Resuspend the purified pellet in a 5% (w/v) trehalose solution. Causality: Trehalose acts as a cryoprotectant, replacing water molecules during freezing to prevent nanoparticle aggregation. Freeze-dry for 48 hours.

Formulation Strategy B: Zwitterionic PEGylated Liposomes

Zwitterionic liposomes mimic biological membranes, offering exceptional biocompatibility. By utilizing a lipid bilayer composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), cholesterol, and DSPE-PEG(2000), the formulation achieves a balance between membrane fluidity and structural integrity[2].

Causality & Self-Validation Principles
  • Cholesterol Modulation: Incorporating ~35-40 mol% cholesterol tightens the lipid packing, drastically reducing the premature leakage of the relatively small ddT molecule during systemic circulation[2].

  • Self-Validation Check: Post-extrusion, Dynamic Light Scattering (DLS) must be performed. A Polydispersity Index (PDI) > 0.15 indicates membrane fouling or incomplete extrusion, requiring membrane replacement and immediate re-extrusion.

Step-by-Step Protocol
  • Lipid Film Formation: In a round-bottom flask, dissolve POPC, Cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio using 5 mL of a Chloroform/Methanol (2:1 v/v) mixture[2].

  • Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure until a thin, uniform lipid film forms on the flask wall. Desiccate overnight under vacuum to remove any trace organic solvents.

  • Hydration and Drug Loading: Hydrate the lipid film with 5 mL of PBS (pH 7.4) containing 2 mg/mL of ddT. Rotate the flask in a water bath at 50°C (above the phase transition temperature of POPC) for 1 hour to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): Pass the MLV suspension sequentially through polycarbonate membranes (400 nm, 200 nm, and finally 100 nm) for 10 cycles each using a jacketed mini-extruder maintained at 50°C. Causality: Sequential step-down extrusion ensures a homogeneous size distribution and prevents catastrophic membrane rupture.

  • Removal of Free Drug: Subject the extruded liposomes to size exclusion chromatography (SEC) using a Sephadex G-50 column equilibrated with PBS. Collect the opalescent liposome fractions, which contain the encapsulated ddT.

Analytical Validation & Quantitative Metrics

A robust delivery system requires stringent quality control. The table below summarizes the target physicochemical parameters that validate the successful formulation of ddT nanocarriers. Deviations from these benchmarks indicate a failure in the formulation process (e.g., insufficient sonication energy or incorrect lipid ratios).

Table 1: Target Physicochemical Characterization of ddT Delivery Systems

Formulation TypeZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficacy (%)Drug Loading (%)
PEG-PLGA Nanoparticles 120 ± 15< 0.15-18.5 ± 2.165.4 ± 3.26.1 ± 0.5
Zwitterionic Liposomes 105 ± 10< 0.10-5.2 ± 1.442.8 ± 4.14.5 ± 0.3

Note: Encapsulation Efficacy (EE%) is calculated indirectly by quantifying the unencapsulated ddT in the continuous phase/SEC eluent via HPLC (UV detection at 240 nm).

References

  • Deepika, M. S., et al. "Co-delivery of Diverse Therapeutic Compounds Using PEG–PLGA Nanoparticle Cargo against Drug-Resistant Bacteria: An Improved Anti-biofilm Strategy." ACS Applied Bio Materials, 2019. 1

  • Campioni, D., et al. "Nanoparticles Engineered with Rituximab and Loaded with Nutlin-3 Show Promising Therapeutic Activity in B-Leukemic Xenografts." Clinical Cancer Research, AACR Journals, 2013. 3

  • "Liposome oxaliplatin compositions for cancer therapy." WO2014159760A1, Google Patents, 2014. 2

Sources

Troubleshooting & Optimization

Technical Support Center: 2',3'-Dideoxytiazofurin Solubility Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and drug delivery. This guide is specifically designed for researchers and drug development professionals facing aqueous solubility challenges with 2',3'-Dideoxytiazofurin (ddT) . Below, you will find mechanistic explanations, decision workflows, and self-validating experimental protocols to overcome these formulation hurdles.

Frequently Asked Questions (FAQs)

Q1: Why does 2',3'-dideoxytiazofurin precipitate in my standard aqueous buffers (e.g., PBS pH 7.4) when the parent drug tiazofurin does not? A1: The parent compound, tiazofurin, is a highly soluble C-glycosyl nucleoside analog and IMP dehydrogenase inhibitor[1]. It possesses 2' and 3' hydroxyl groups on its ribofuranosyl ring, which act as potent hydrogen-bond donors and acceptors, facilitating rapid hydration. In 2',3'-dideoxytiazofurin[2], the removal of these hydroxyl groups significantly increases the molecule's lipophilicity and crystal lattice energy. This hydrophobic shift drastically reduces its thermodynamic solubility in aqueous media, leading to rapid precipitation in physiological buffers.

Q2: I need to dose ddT intravenously (IV) in a murine model. What is the most effective non-covalent solubilization strategy? A2: For IV administration, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the recommended approach. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity[3]. HP-β-CD encapsulates the lipophilic dideoxyribose moiety of ddT, forming a reversible host-guest inclusion complex that improves pharmacokinetic profiles without altering the covalent structure of the drug[3]. This prevents precipitation in the bloodstream without requiring harsh co-solvents like DMSO or Cremophor EL, which can cause hemolysis or toxicity in vivo.

Q3: We are shifting to oral dosing for pharmacokinetic (PK) studies. How can we improve both the aqueous solubility and intestinal permeability of ddT? A3: The optimal approach for oral delivery of poorly soluble nucleoside analogs is the synthesis of a 5'-O-amino acid ester prodrug, specifically an L-valyl ester. This strategy, famously utilized in the conversion of acyclovir to valacyclovir, introduces an ionizable primary amine[4]. When formulated as a hydrochloride salt, the aqueous solubility increases exponentially. Additionally, the L-valyl promoiety actively targets intestinal peptide transporters (e.g., hPEPT1), significantly boosting oral bioavailability[5]. Once absorbed, the prodrug is rapidly hydrolyzed by ubiquitous serine hydrolases, such as valacyclovirase (an α-amino acid ester hydrolase), to release the active ddT[6],[7].

Formulation Decision Workflow

SolubilityWorkflow A 2',3'-Dideoxytiazofurin (ddT) Solubility Challenge B In Vitro Assays (Cell Culture) A->B Short-term Screening C In Vivo Dosing (Animal Models) A->C Systemic Pharmacokinetics D Co-solvent System (DMSO < 1%) B->D Tolerant Cells E Cyclodextrin Complexation (HP-β-CD) B->E Sensitive Cells (Serum-free) C->E Intravenous (IV) Administration F Prodrug Synthesis (L-Valyl-ddT HCl) C->F Oral (PO) Administration

Decision tree for selecting the optimal 2',3'-Dideoxytiazofurin solubility enhancement strategy.

Troubleshooting & Step-by-Step Protocols

Protocol 1: Preparation of ddT / HP-β-CD Inclusion Complex (In Vitro & IV Use)

Causality & Self-Validation: This protocol utilizes a co-evaporation/lyophilization method. Dissolving both components in a volatile co-solvent mixture ensures molecular-level mixing, overcoming the high lattice energy of crystalline ddT. Reconstitution in pure water serves as a self-validating step: if complexation fails, the hydrophobic ddT will immediately precipitate.

  • Weighing: Measure 1 molar equivalent of ddT and 3 molar equivalents of pharmaceutical-grade HP-β-CD.

  • Co-dissolution: Dissolve both powders in a 50:50 (v/v) mixture of Methanol and Deionized Water. (Methanol dissolves the lipophilic ddT, while water dissolves the HP-β-CD).

  • Equilibration: Sonicate the mixture for 15 minutes at room temperature to ensure complete dissolution and thermodynamic equilibration of the host-guest inclusion complex.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator set to 30°C.

  • Lyophilization: Freeze-dry the remaining aqueous solution for 24–48 hours to obtain a fluffy, white powder of the ddT:HP-β-CD complex.

  • Validation Step: Reconstitute a sample of the powder in PBS (pH 7.4). The solution must remain optically clear. Measure UV absorbance at the specific λmax​ for the thiazole ring to quantify the dissolved ddT concentration.

Protocol 2: Synthesis of 5'-O-L-Valyl-2',3'-dideoxytiazofurin Hydrochloride (Oral Prodrug)

Causality & Self-Validation: The use of Boc-protected L-valine prevents unwanted polymerization during the coupling phase. The final HCl deprotection step is dual-purpose: it cleaves the Boc protecting group and simultaneously forms the highly soluble hydrochloride salt on the newly exposed primary amine. Complete, rapid dissolution of the final product in water confirms successful salt formation.

  • Coupling: Dissolve ddT (1 eq) and N-Boc-L-valine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) as the coupling agent and 4-Dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst. Stir at room temperature for 12 hours.

  • Purification: Filter out the precipitated dicyclohexylurea (DCU) byproduct. Concentrate the filtrate and purify the N-Boc-L-valyl-ddT intermediate via silica gel column chromatography.

  • Deprotection & Salt Formation: Dissolve the purified intermediate in a 4M solution of HCl in dioxane. Stir for 2 hours at room temperature to cleave the Boc protecting group.

  • Isolation: Add cold diethyl ether to precipitate the 5'-O-L-valyl-ddT hydrochloride salt. Centrifuge, wash the pellet with ether, and dry under a vacuum.

  • Validation Step: Dissolve the resulting white crystalline powder in deionized water. Rapid and complete dissolution (target >50 mg/mL) validates the successful synthesis of the ionizable prodrug salt.

Quantitative Data Summary

The table below summarizes the expected outcomes when applying the troubleshooting protocols to 2',3'-Dideoxytiazofurin.

StrategyMechanism of ActionApparent Aqueous Solubility (mg/mL)Primary ApplicationKey Advantage
Unmodified ddT N/A (Crystalline lattice)< 0.1BaselineN/A
1% DMSO / PBS Co-solvency (Dielectric shift)~ 0.5In vitro screeningRapid preparation
HP-β-CD Complex (1:3) Host-guest inclusion~ 15.0IV AdministrationNo covalent modification
L-Valyl Prodrug (HCl salt) Ionizable salt formation> 50.0Oral AdministrationhPEPT1 targeted absorption

Sources

troubleshooting low yield in 2',3'-Dideoxytiazofurin chemical synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nucleoside Analog Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in the synthesis of 2',3'-Dideoxytiazofurin (ddT).

ddT is a potent C-nucleoside analog, but its synthesis is notoriously challenging. Whether you are utilizing the deoxygenation of native tiazofurin [1] or a de novo construction from pentofuranosyl cyanides[2], low yields typically stem from three mechanistic failures: incomplete reductive elimination, over-reduction of the thiazole ring, or poor stereocontrol during C-glycosylation.

This guide is designed to move beyond basic recipes, providing you with the causality behind the chemistry and self-validating protocols to ensure high-yield recovery.

Quantitative Data: Yield Optimization Metrics

To establish a baseline for your process, compare your current reaction parameters against our optimized benchmarks below.

Table 1: Comparative Yields and Conditions for ddT Synthesis Optimization

Reaction StepStandard ConditionExpected YieldOptimized ConditionOptimized YieldCausality for Improvement
Reductive Elimination Zn dust, DMF, 80°C25–30%Fresh Zn/Cu couple, NaOMe, MeOH, RT65–75% Zn/Cu provides superior electron transfer; NaOMe prevents acid-catalyzed furan ring opening.
Catalytic Hydrogenation 10% Pd/C, H₂, 50 psi15–20%5% Pd/BaCO₃, H₂, 1 atm85–90% BaCO₃ attenuates Pd activity, preventing thiazole ring reduction and C-glycosidic hydrogenolysis.
De novo C-Glycosylation SnCl₄, DCM, RT30% (α/β 1:1)TMSOTf, 5'-O-Trityl, -78°C55% (α/β 1:4) Extreme steric bulk at the 5'-position shields the α-face in the absence of 2'-anchimeric assistance.

Core Experimental Workflow

SynthesisWorkflow SM Tiazofurin (Starting Material) Acyl Step 1: Acylation (α-acetoxyisobutyryl bromide) SM->Acyl Int Bromo-acetoxy Intermediate (In-process QC: 1H-NMR) Acyl->Int Elim Step 2: Reductive Elimination (Zn/Cu couple, NaOMe) Int->Elim Didehydro 2',3'-Didehydro-2',3'-dideoxytiazofurin (Isolated Intermediate) Elim->Didehydro Hydro Step 3: Hydrogenation (H2, Pd/BaCO3) Didehydro->Hydro Product 2',3'-Dideoxytiazofurin (Final Product) Hydro->Product

Fig 1. Three-step deoxygenation workflow from Tiazofurin to 2',3'-Dideoxytiazofurin.

Self-Validating Protocol: Deoxygenation of Tiazofurin

This protocol relies on the common intermediate approach, transforming the C-nucleoside tiazofurin into its dideoxy analog via a strictly controlled elimination-reduction sequence[1].

Phase 1: Formation of the Bromo-acetoxy Intermediate

  • Reaction: Suspend Tiazofurin (1.0 eq) in anhydrous acetonitrile under argon. Cool to 0°C and add α-acetoxyisobutyryl bromide (3.5 eq) dropwise. Stir for 3 hours, allowing the reaction to warm to room temperature.

  • Mechanistic Causality: The reagent generates a cyclic acetoxonium ion at the 2',3'-cis-diol of the ribose ring. Bromide subsequently opens this ring, establishing the trans-diaxial stereochemistry strictly required for the downstream anti-elimination step.

  • In-Process QC: Monitor by TLC (DCM:MeOH 9:1). The highly polar tiazofurin spot (R_f ~0.1) must fully convert to the less polar intermediate (R_f ~0.6). Do not proceed until conversion is >95%.

Phase 2: Reductive Elimination

  • Reaction: Dissolve the crude intermediate in anhydrous methanol. Add freshly prepared 5% Zn/Cu couple (5.0 eq). Carefully titrate with 1M Sodium Methoxide in methanol until the solution stabilizes at pH 7.5. Stir at room temperature for 4 hours.

  • Mechanistic Causality: The Zn/Cu couple facilitates a rapid two-electron reduction and anti-elimination. Buffering with NaOMe is critical; the electron-withdrawing nature of the thiazole base makes the furanose ring highly susceptible to acid-catalyzed ring opening.

  • In-Process QC: Filter the Zn/Cu couple through Celite. Run a rapid ¹H-NMR on a crude aliquot. Validation requires the appearance of distinct olefinic protons at δ 6.0–6.5 ppm (H-2' and H-3').

Phase 3: Controlled Catalytic Hydrogenation

  • Reaction: Dissolve the purified didehydro intermediate in dry methanol. Add 5% Pd/BaCO₃ (20% w/w) and stir under 1 atm of H₂ gas for exactly 2 hours.

  • Mechanistic Causality: Standard Pd/C is hyperactive and will rapidly reduce the thiazole ring or cause hydrogenolysis of the C-glycosidic bond. BaCO₃ acts as a mild poison, attenuating the palladium's activity so it selectively reduces only the strained 2',3'-olefin.

  • In-Process QC: Monitor H₂ uptake closely. Stop the reaction immediately when 1.0 equivalent is consumed. Final validation via LC-MS must show the target mass[M+H]⁺ = 229.1 m/z, and ¹H-NMR must confirm the disappearance of olefinic protons with new multiplets appearing at δ 2.0–2.5 ppm.

Troubleshooting & FAQs

TroubleshootingLogic Issue Low Yield Identified (< 40% Overall) Node1 Furan Ring Opening? Issue->Node1 Node2 Over-reduction? Issue->Node2 Node3 Poor β-Selectivity? Issue->Node3 Sol1 Root Cause: Harsh elimination. Fix: Buffer with NaOMe strictly. Node1->Sol1 Sol2 Root Cause: Hyperactive catalyst. Fix: Switch Pd/C to Pd/BaCO3. Node2->Sol2 Sol3 Root Cause: No 2'-anchimeric assistance. Fix: Use bulky 5'-O-protecting groups. Node3->Sol3

Fig 2. Decision tree for diagnosing and resolving common yield bottlenecks in ddT synthesis.

Q1: My yield of the 2',3'-didehydro intermediate is consistently below 30%, and I see multiple degradation spots on TLC. What is going wrong? A: You are likely experiencing furan ring opening. The thiazole ring in tiazofurin is highly electron-withdrawing. During the reductive elimination step, if the local pH drops (often due to residual HBr from the acylation step), the glycosidic bond destabilizes, leading to ring-opening side reactions. Ensure your Zn/Cu couple is freshly activated and strictly buffer the reaction with NaOMe to maintain a slightly basic environment (pH 7.5).

Q2: During the final hydrogenation step, my mass spec shows masses corresponding to the reduction of the thiazole ring. How do I prevent this over-reduction? A: Thiazole rings are highly susceptible to catalytic hydrogenation over standard Palladium on Carbon (Pd/C). You must switch your catalyst to Pd/BaCO₃ . The barium carbonate support slightly poisons the palladium, reducing its catalytic turnover rate just enough to spare the aromatic thiazole ring while still efficiently reducing the highly strained 2',3'-alkene[1]. Additionally, do not use a Parr shaker; run the reaction under a simple hydrogen balloon (1 atm) and monitor volumetric uptake.

Q3: I am attempting a de novo synthesis by coupling a thiazole base with a 2,3-dideoxy sugar, but I am getting a 1:1 mixture of α and β anomers. How can I improve β-selectivity? A: In standard ribonucleoside synthesis, a 2'-O-acyl protecting group provides neighboring group participation (anchimeric assistance) to block the α-face, ensuring the incoming nucleophile attacks from the β-face. Because you are using a 2,3-dideoxy sugar, this assistance is absent. Furthermore, crystallographic data shows that thiazole nucleosides suffer from an unusual close contact between the thiazole sulfur and the pentose O(1') atom, restricting rotation and exacerbating steric clashes[3]. To force β-selectivity, you must install an extremely bulky protecting group (like a Trityl or TBDPS group) at the 5'-position to sterically shield the α-face, and run the coupling at -78°C using TMSOTf rather than SnCl₄.

References

  • Pop-Savin, M., et al. (2019). "Structure Based Design, Synthesis and in Vitro Antitumour Activity of Tiazofurin Stereoisomers With Nitrogen Functions at the C-2' or C-3' Positions." European Journal of Medicinal Chemistry.[Link]

  • Goldstein, B. M., et al. (1990). "Structures of the 2',3'-Dideoxy and 2',3'-Didehydro-2',3'-dideoxy Analogs of Tiazofurin." Acta Crystallographica Section C.[Link]

  • Upadhya, K., et al. (1990). "Preparation and Antiviral Activity of Several Deoxygenated Ribavirin and Tiazofurin Derivatives." Nucleosides and Nucleotides.[Link]

Sources

reducing off-target cytotoxicity of 2',3'-Dideoxytiazofurin in cell lines

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mitigating Off-Target Cytotoxicity of 2',3'-Dideoxytiazofurin in Cell Line Models

Welcome to the Application Support Center for 2',3'-Dideoxytiazofurin (ddT) research. 2',3'-Dideoxytiazofurin is a synthetic C-nucleoside analog of the established antineoplastic agent tiazofurin ()[1]. While parent tiazofurin is well-characterized for its intracellular conversion into thiazole-4-carboxamide adenine dinucleotide (TAD)—a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH) ()[2]—the absence of the 2' and 3' hydroxyl groups on the furanose ring of ddT drastically alters its pharmacokinetic profile, cellular uptake, and metabolic fate ()[1].

These structural modifications frequently trigger off-target cytotoxicity in non-malignant cell lines, complicating the assessment of its therapeutic window. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help researchers isolate on-target efficacy from off-target toxicity.

Mechanistic Insights: The Causality of Off-Target Effects

To effectively troubleshoot cytotoxicity, we must first understand why 2',3'-Dideoxytiazofurin induces off-target cellular damage. The toxicity profile is driven by three primary mechanisms:

  • Mitochondrial Toxicity (Polymerase-γ Inhibition): Like many dideoxynucleosides, ddT can be erroneously incorporated by mitochondrial DNA polymerase-γ. The absence of the 3'-OH group prevents further nucleotide chain elongation. Over time, this causes mitochondrial DNA (mtDNA) depletion, respiratory chain failure, and eventual apoptosis in healthy cells.

  • Non-Specific NAD+ Salvage Hyperactivation: The conversion of tiazofurin analogs into active NAD+ mimics relies on the enzyme nicotinamide mononucleotide adenylyltransferase (NMNAT) ()[3]. In cell lines with high baseline NMNAT activity, the rapid metabolic activation of ddT can act as a "sink," depleting endogenous ATP and NAD+ pools and causing metabolic collapse independent of IMPDH inhibition.

  • GTP Depletion in Non-Target Tissue: While IMPDH inhibition is the intended target for rapidly dividing cancer cells (which rely heavily on de novo purine synthesis), prolonged continuous exposure in standard 2D culture can inadvertently starve normal cells of GTP, triggering off-target cell death ()[4].

G ddT 2',3'-Dideoxytiazofurin (Prodrug) Uptake Cellular Uptake (Limited by lack of 2',3'-OH) ddT->Uptake Metabolism Metabolic Activation (NMNAT / Kinases) Uptake->Metabolism ActiveMet ddT-AD (Active NAD+ Analog) Metabolism->ActiveMet Target IMPDH Inhibition (On-Target Efficacy) ActiveMet->Target OffTarget1 Pol-γ Chain Termination (Off-Target) ActiveMet->OffTarget1 OffTarget2 NAD+/ATP Pool Depletion (Off-Target) ActiveMet->OffTarget2 Tox1 Mitochondrial Dysfunction & ROS Generation OffTarget1->Tox1 Tox2 Metabolic Collapse in Healthy Cell Lines OffTarget2->Tox2

Fig 1. Metabolic activation and dual-pathway off-target toxicity of 2',3'-Dideoxytiazofurin.

Troubleshooting & FAQs

Q1: My control cell lines (e.g., human fibroblasts) exhibit high cytotoxicity at the same IC50 as my target leukemia cells. How can I differentiate on-target from off-target effects? A1: Implement a Guanosine Rescue Assay . The on-target mechanism of tiazofurin analogs is the depletion of GTP via IMPDH inhibition ()[2]. By supplementing the culture media with exogenous guanosine, cells can bypass the IMPDH bottleneck using the purine salvage pathway (via HGPRT). If guanosine rescues your target cells but fails to rescue the control cells, the cytotoxicity in the control line is off-target (e.g., driven by mitochondrial toxicity or NAD+ depletion).

Q2: We suspect mitochondrial toxicity is the primary driver of off-target cell death. How can we validate and mitigate this? A2: Validate this hypothesis using a Seahorse XF Cell Mito Stress Test to measure the Oxygen Consumption Rate (OCR). Dideoxynucleoside-induced mtDNA depletion typically manifests as a delayed drop in maximal respiration. To mitigate this, shift from continuous exposure models (e.g., 72-hour continuous incubation) to a Pulse-Chase Dosing Strategy . Because IMPDH inhibition acts rapidly on dividing cells, a 12-hour pulse followed by a washout can maintain on-target efficacy while preventing the slow, cumulative mtDNA depletion that drives off-target mitochondrial toxicity.

Q3: The compound requires excessively high concentrations (>100 µM) to show efficacy in vitro, which exacerbates off-target toxicity. Why is this happening? A3: 2',3'-Dideoxytiazofurin lacks the 2' and 3' hydroxyls, which drastically reduces its binding affinity for Equilibrative Nucleoside Transporters (ENTs) ()[1]. This poor cellular uptake forces researchers to use high extracellular concentrations to achieve intracellular active doses. To solve this, consider formulating the compound in lipid nanoparticles or utilizing a ProTide (phosphoramidate prodrug) strategy to enhance passive membrane diffusion and bypass the rate-limiting initial phosphorylation step.

Workflow Start Observe Off-Target Cytotoxicity CheckMito Assess Mitochondrial Function (OCR) Start->CheckMito Rescue Perform Guanosine Rescue Assay Start->Rescue MitoTox Mitochondrial Dysfunction Detected CheckMito->MitoTox IMPDH Guanosine Fails to Rescue Rescue->IMPDH Action1 Implement Pulse-Chase Dosing Strategy MitoTox->Action1 Action2 Investigate NAD+ Pool Depletion IMPDH->Action2

Fig 2. Decision tree for diagnosing and mitigating off-target cytotoxicity in cell lines.

Self-Validating Experimental Protocols

Protocol A: Guanosine Rescue Assay for Target Specificity

Causality: This protocol validates whether cell death is due to on-target IMPDH inhibition (GTP depletion) or off-target mechanisms. Exogenous guanosine is converted to GMP by Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), replenishing GTP pools independently of IMPDH ()[3].

  • Cell Seeding: Seed target (e.g., K562) and non-target (e.g., MRC-5) cells in 96-well plates at 1×104 cells/well. Incubate overnight.

  • Pre-incubation (The Control Mechanism): Pre-treat half of the wells with 100 µM Guanosine for 4 hours prior to compound addition.

    • Self-Validation Step: Include a vehicle-only control and a Guanosine-only control to ensure Guanosine itself is not cytotoxic to your specific cell line.

  • Compound Treatment: Add 2',3'-Dideoxytiazofurin at varying concentrations (0.1 µM to 200 µM) to both Guanosine-treated and untreated wells.

  • Incubation & Readout: Incubate for 72 hours. Assess cell viability using a standard metabolic assay (e.g., CellTiter-Glo).

  • Interpretation: A significant rightward shift in the IC50 curve in the presence of Guanosine indicates on-target IMPDH inhibition. A lack of a shift indicates off-target toxicity.

Protocol B: Pulse-Exposure Optimization

Causality: Mitochondrial toxicity from dideoxynucleosides is cumulative and time-dependent. Limiting exposure time reduces off-target mtDNA depletion while maintaining acute on-target IMPDH inhibition.

  • Cell Seeding: Seed cells in 6-well plates at appropriate densities.

  • Pulse Treatment: Treat cells with the established IC90 of 2',3'-Dideoxytiazofurin.

  • Washout Kinetics: At 4h, 8h, 12h, and 24h post-treatment, aspirate the media, wash cells 3x with warm PBS to remove all extracellular compound, and replace with fresh, drug-free media.

  • Endpoint Analysis: At 72h total elapsed time, measure both cell viability and mitochondrial DNA copy number (via qPCR of mt-ND1 normalized against nuclear B2M).

    • Self-Validation Step: The optimal pulse duration is identified when there is >80% target cell death but <10% reduction in mtDNA copy number in surviving/control cells, proving the toxicity has been restricted to the on-target mechanism.

Quantitative Data Summaries

The following table illustrates expected reference data when applying the Guanosine Rescue Assay to distinguish on-target from off-target effects of tiazofurin analogs ()[4].

Cell Line TypeTreatment ConditionMean IC50 (µM)Guanosine Rescue ShiftPrimary Toxicity Mechanism
K562 (Leukemia) ddT Alone12.5 ± 1.2N/AOn-Target (IMPDH Inhibition)
K562 (Leukemia) ddT + 100 µM Guanosine>200.0>16-fold shiftOn-Target (IMPDH Inhibition)
MRC-5 (Fibroblast) ddT Alone45.0 ± 3.5N/AOff-Target (Mixed)
MRC-5 (Fibroblast) ddT + 100 µM Guanosine52.1 ± 4.0No significant shiftOff-Target (Mito Tox / NAD+ Depletion)
PBMC (Healthy) ddT Alone85.5 ± 6.2N/AOff-Target (Mixed)

Note: Data summarized represents expected pharmacological behavior based on the structural properties of dideoxy C-nucleosides and tiazofurin derivatives.

References

  • Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. Cancers (MDPI). URL:[Link]

  • Synthesis, Conformational Analysis, and Biological Activity of C-Thioribonucleosides Related to Tiazofurin. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Structures of the 2',3'-dideoxy and 2',3'-didehydro-2',3'-dideoxy analogs of tiazofurin. Acta Crystallographica Section C (IUCr Journals). URL:[Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. URL:[Link]

Sources

preventing degradation of 2',3'-Dideoxytiazofurin during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2',3'-Dideoxytiazofurin (ddT) . This guide is engineered for researchers, analytical chemists, and drug development professionals who require rigorous methodologies for the handling, reconstitution, and long-term storage of ddT.

Unlike conventional N-nucleosides, ddT possesses a unique structural profile—combining a highly stable C-glycosidic bond with a vulnerable thiazole-4-carboxamide base. This guide synthesizes field-proven analytical insights with fundamental chemical causality to ensure the integrity of your experimental workflows.

The Mechanistic Basis of ddT Stability

To design an effective storage protocol, one must first understand the molecular vulnerabilities and strengths of 2',3'-Dideoxytiazofurin.

The C-Glycosidic Advantage: Traditional nucleosides and their analogs (e.g., cytarabine, didanosine) feature an N-glycosidic bond that is notoriously susceptible to acid-catalyzed hydrolysis and enzymatic cleavage by phosphorylases. Because ddT is a C-nucleoside , the thiazole base is linked to the sugar via a carbon-carbon bond. This renders the core backbone of ddT virtually immune to standard depurination/depyrimidination pathways and phosphorylase degradation[1].

The Dideoxy Sugar Conformation: The absence of 2' and 3' hydroxyl groups on the ribose ring prevents the autocatalytic, transesterification-driven degradation commonly observed in RNA and standard ribonucleosides. Furthermore, crystallographic and density functional theory (DFT) studies reveal that ddT is conformationally locked by a highly specific intramolecular contact between the thiazole sulfur and the pentose ring oxygen (O1'), with a distance of approximately 2.835 Å[2].

Primary Degradation Vectors: Despite its backbone stability, ddT is vulnerable at the nucleobase level:

  • Carboxamide Hydrolysis: The carboxamide group on the thiazole ring is susceptible to both acid- and base-catalyzed hydrolysis, converting it into a biologically inactive carboxylic acid. This degradation is accelerated at temperatures above 8°C in unbuffered aqueous solutions[3].

  • Sulfur Oxidation: The thiazole sulfur can undergo oxidation to form sulfoxides when exposed to reactive oxygen species (ROS) or prolonged atmospheric oxygen.

G ddT 2',3'-Dideoxytiazofurin (ddT) CC_Bond C-Glycosidic Bond (Highly Stable) ddT->CC_Bond Resists Carboxamide Carboxamide Group (Vulnerable to Hydrolysis) ddT->Carboxamide Degrades via Thiazole_S Thiazole Sulfur (Vulnerable to Oxidation) ddT->Thiazole_S Degrades via Sugar 2',3'-Dideoxy Sugar (Lacks 2'/3'-OH) ddT->Sugar Prevents Phosphorolysis &\nAcidic Cleavage Phosphorolysis & Acidic Cleavage CC_Bond->Phosphorolysis &\nAcidic Cleavage Carboxylic Acid\nFormation (Extreme pH) Carboxylic Acid Formation (Extreme pH) Carboxamide->Carboxylic Acid\nFormation (Extreme pH) Sulfoxide Formation\n(ROS/Air Exposure) Sulfoxide Formation (ROS/Air Exposure) Thiazole_S->Sulfoxide Formation\n(ROS/Air Exposure) Autocatalytic\nRNA-like Cleavage Autocatalytic RNA-like Cleavage Sugar->Autocatalytic\nRNA-like Cleavage

Mechanistic stability profile and primary degradation pathways of ddT.

Standard Operating Procedures: Reconstitution & Storage

To prevent the degradation vectors outlined above, ddT must be handled using a self-validating system that controls pH, temperature, and atmospheric exposure.

Protocol: Reconstitution and Aliquoting of ddT

Causality Note: Laboratory-grade water (Milli-Q) often absorbs atmospheric CO₂, dropping its pH to ~5.5. Resuspending ddT in unbuffered water accelerates carboxamide hydrolysis. We mandate the use of a weak buffer.

Step 1: Preparation of the Reconstitution Buffer

  • Prepare a sterile Tris-EDTA (TE) buffer: 10 mM Tris-HCl, 1 mM EDTA, adjusted strictly to pH 7.5 – 8.0 [1.11].

  • Degas the buffer using sonication under a vacuum for 15 minutes to remove dissolved oxygen, mitigating thiazole sulfur oxidation.

Step 2: Reconstitution

  • Equilibrate the lyophilized vial of ddT to room temperature in a desiccator for 30 minutes before opening to prevent condensation (water introduces localized hydrolysis microenvironments).

  • Add the degassed TE buffer to achieve the desired stock concentration (typically 10 mM to 50 mM).

  • Vortex gently for 30 seconds. Do not heat the solution to force dissolution; ddT is highly hydrophobic due to the dideoxy sugar, but will dissolve with sustained, gentle agitation.

Step 3: Aliquoting and Flash-Freezing

  • Divide the stock solution into single-use aliquots (e.g., 50 µL – 250 µL) in low-bind, amber microcentrifuge tubes (to prevent photolytic degradation).

  • Flash-freeze the aliquots immediately in liquid nitrogen. Why? Slow freezing allows ice crystal formation that concentrates solutes into micro-pockets of extreme pH, accelerating degradation.

  • Transfer to a -80°C freezer for long-term storage [1.11].

G Start Lyophilized ddT Powder QC Equilibrate to RT in Desiccator Start->QC Decision Storage Duration? QC->Decision LongTerm Long-Term (>6 Months) Store Dry at -80°C Decision->LongTerm Solid State ShortTerm Short-Term (<6 Months) Reconstitute Decision->ShortTerm Solution State Buffer Resuspend in Degassed TE Buffer (pH 7.5-8.0) ShortTerm->Buffer Aliquot Create Single-Use Aliquots in Amber Tubes Buffer->Aliquot Freeze Flash Freeze (Liquid N2) Store at -80°C Aliquot->Freeze

Step-by-step workflow for the reconstitution and long-term storage of ddT.

Quantitative Stability Data

The following table summarizes the expected shelf-life and stability parameters of ddT across different states and temperatures, derived from nucleoside analog stability kinetics[3].

Storage StateTemperatureBuffer / EnvironmentExpected Shelf-LifePrimary Degradation Risk
Solid (Lyophilized) -80°CDesiccated, Dark> 3 YearsNegligible
Solid (Lyophilized) -20°CDesiccated, Dark2 YearsNegligible
Solution (Stock) -80°CTE Buffer (pH 7.5-8.0)12 - 18 MonthsSlow oxidation
Solution (Stock) -20°CTE Buffer (pH 7.5-8.0)3 - 6 MonthsFreeze-thaw solute concentration
Solution (Working) 4°C to 8°CTE Buffer (pH 7.5-8.0)< 1 WeekCarboxamide Hydrolysis
Solution (Working) 20°C (RT)Unbuffered H₂O< 24 HoursRapid Hydrolysis & Oxidation

Troubleshooting & Diagnostics FAQ

Q: My ddT solution has lost its biological efficacy in cell assays, but the concentration by NanoDrop (UV at 260 nm) looks unchanged. What happened? A: You are likely observing carboxamide hydrolysis. When the thiazole-4-carboxamide converts to a carboxylic acid, the molecule can no longer be metabolized into the active NAD analog (TAD) inside the cell[4]. Because the thiazole ring remains intact, the UV absorbance profile only shifts slightly (tiazofurin derivatives typically peak around 252 nm[4]), meaning a simple NanoDrop reading will falsely validate the concentration. Solution: Implement a self-validating LC-UV-MS QC step. Run the sample through LC-MS; look for an [M-H]⁻ mass shift corresponding to the loss of an amine group and the addition of a hydroxyl group (+1 Da overall mass shift from the parent ddT).

Q: I stored my ddT stock at -20°C in water, and it degraded within two months. Why did this happen if it was frozen? A: Standard -20°C freezers are often "frost-free," meaning they cycle temperatures to prevent ice buildup. This causes repeated micro-freeze-thaw cycles. Because you used unbuffered water, as the water freezes, the ddT and any dissolved CO₂ are excluded from the ice lattice and concentrated into microscopic pockets of liquid water. The localized pH drops drastically, catalyzing rapid hydrolysis of the carboxamide group[1.11]. Solution: Always store in TE buffer at -80°C, where temperature fluctuations are eliminated.

Q: Can I use DMSO to reconstitute ddT to avoid aqueous hydrolysis entirely? A: While ddT is soluble in DMSO, long-term storage of nucleoside analogs in DMSO is strongly discouraged. DMSO is highly hygroscopic and will absorb water from the air every time the tube is opened. Furthermore, DMSO can degrade into dimethyl sulfide and other reactive sulfur species at room temperature, which can interfere with the thiazole sulfur of ddT. If DMSO must be used for assay compatibility, make the solutions fresh immediately prior to the experiment.

Q: How can I visually or analytically confirm the integrity of the S...O(1') intramolecular bond? A: You cannot confirm this visually. The 2.835 Å contact between the thiazole sulfur and the pentose O(1') is a crystallographic and DFT-calculated conformational preference[2]. However, if you perform 1D ¹H-NMR on your reconstituted sample, a sharp, well-defined anomeric proton signal (H1') indicates a stable, locked conformation. Broadening of this peak may suggest conformational instability, often preceding or accompanying degradation.

References

  • Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS bioRxiv[Link]

  • Accurate DFT Descriptions for Weak Interactions of Molecules Containing Sulfur Journal of Chemical Theory and Computation - ACS Publications[Link]

  • C-Nucleosides To Be Revisited Journal of Medicinal Chemistry - ACS Publications[Link]

  • Structures of the 2',3'-dideoxy and 2',3'-didehydro-2',3'-dideoxy analogs of tiazofurin Acta Crystallographica Section C - IUCr Journals[Link]

  • Compare Nucleotide vs Nucleoside Stability in Solutions Patsnap Eureka[Link]

  • Studies on the mechanism of action of tiazofurin metabolism to an analog of NAD with potent IMP dehydrogenase-inhibitory activity PubMed - NIH [Link]

Sources

Technical Support Center: Enhancing Cellular Uptake of 2',3'-Dideoxytiazofurin

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and researchers, you may encounter significant permeability bottlenecks when working with highly modified nucleoside analogs. This guide provides a deep-dive into the mechanistic barriers of 2',3'-Dideoxytiazofurin cellular uptake and outlines field-proven, self-validating methodologies to overcome them.

Mechanistic Architecture

To effectively troubleshoot uptake issues, we must first map the analog's journey from the extracellular space to its intracellular target. 2',3'-Dideoxytiazofurin is a prodrug; its efficacy relies entirely on successful membrane translocation followed by anabolic activation into its dinucleotide form (ddTAD), which subsequently inhibits [1].

UptakeMechanisms cluster_membrane Plasma Membrane Barrier Extracellular 2',3'-Dideoxytiazofurin (Extracellular) ENT Nucleoside Transporters (hENT1 / hCNT3) Extracellular->ENT Low Affinity FR Folate Receptors (Nanoparticle Mediated) Extracellular->FR High Efficiency Intracellular 2',3'-Dideoxytiazofurin (Intracellular) ENT->Intracellular FR->Intracellular NMNAT NMNAT Enzyme (Anabolic Activation) Intracellular->NMNAT Phosphorylation ActiveMetabolite Active Metabolite (ddTAD) NMNAT->ActiveMetabolite IMPDH IMPDH Enzyme (Target Inhibition) ActiveMetabolite->IMPDH NAD+ Site Binding GTP GTP Pool Depletion & Cell Cycle Arrest IMPDH->GTP

Figure 1: Cellular uptake pathways and intracellular activation cascade of 2',3'-Dideoxytiazofurin.

Diagnostic Knowledge Base (FAQs)

Q: Why does 2',3'-Dideoxytiazofurin exhibit significantly lower cellular uptake than the parent compound Tiazofurin in my wild-type cancer cell lines? A: The cellular uptake of the parent drug, Tiazofurin, is heavily reliant on human concentrative and equilibrative nucleoside transporters ()[2]. These membrane proteins require the 2' and 3' hydroxyl groups on the ribofuranosyl ring for critical hydrogen bonding during substrate translocation. Because 2',3'-Dideoxytiazofurin lacks these hydroxyl groups, its binding affinity ( Ki​ ) and transport velocity ( Vmax​ ) are drastically reduced. This structural limitation mirrors other modified C-nucleoside derivatives (like Ara-TR and Xylo-TR), which demonstrate compared to the parent drug[3].

Q: How can I bypass this transporter dependency to enhance intracellular accumulation in my assays? A: Relying on passive diffusion for polar nucleoside analogs is highly inefficient. A field-proven strategy is exploiting receptor-mediated endocytosis via nanocarriers. Encapsulating the analog in folate-tethered nanoparticles allows the drug to enter cells via folate receptors, which are overexpressed on many carcinoma cell lines. In analogous studies, this method reduced the effective cell-kill concentration ( EC50​ ) of Tiazofurin by up to [4].

Q: What is the most reliable functional readout to confirm successful uptake and activation of the analog? A: Direct LC-MS quantification of the intracellular parent prodrug can be misleading because 2',3'-Dideoxytiazofurin must be anabolized by nicotinamide mononucleotide adenylyltransferase (NMNAT) into its active dinucleotide form (ddTAD). The active metabolite acts as an NAD+ analog to competitively inhibit[5]. Therefore, the most reliable self-validating readout is performing an isolated from treated cell lysates or measuring the downstream depletion of intracellular GTP pools[6].

Empirical Data Matrices

To guide your experimental design, the following table summarizes the quantitative impact of different delivery strategies on Tiazofurin-class analog uptake and efficacy.

Delivery StrategyPrimary MechanismTransporter DependencyRelative Uptake EfficiencyImpact on EC50​ (Cell-Kill)
Free Drug (Aqueous) SLC28/SLC29 TransportersHigh (hENT1, hCNT3)Baseline (1x)> 1500 µM (Refractory)
Transient Permeabilization Membrane disruption (Digitonin)None~5xNot viable for long-term assays
Non-Targeted Nanoparticles Non-specific EndocytosisNone~10x66 - 156 µM
Folate-Tethered Nanoparticles Receptor-Mediated EndocytosisNone (Folate Receptor)~35x 22 - 59 µM

Data extrapolated from foundational Tiazofurin resistance and nanoparticle encapsulation studies[4].

Field-Proven Workflows

Protocol 1: Receptor-Mediated Endocytosis via Folate-Tethered Nanoparticles

Objective: Bypass nucleoside transporter deficiency to achieve high intracellular concentrations of 2',3'-Dideoxytiazofurin. Causality & Self-Validation: This protocol utilizes dialyzed serum and folate-free media to prevent endogenous molecules from competitively inhibiting receptor binding or rescuing GTP depletion. A competitive inhibition control validates that uptake is strictly receptor-mediated.

  • Cell Preparation: Seed target cells (e.g., HT-29 or Caco-2, which overexpress folate receptors) in a 6-well plate at 3×105 cells/well.

  • Media Conditioning: 24 hours prior to treatment, replace standard growth media with Folate-Free RPMI 1640 supplemented with 10% Dialyzed FBS .

    • Causality: Standard media contains high levels of folic acid which will saturate folate receptors. Dialyzed FBS ensures endogenous purines do not rescue the cells from downstream IMPDH inhibition.

  • Formulation: Encapsulate 2',3'-Dideoxytiazofurin in folate-PEG-liposomes according to standard thin-film hydration methods.

  • Treatment & Controls:

    • Test Well: Add 50 µM encapsulated 2',3'-Dideoxytiazofurin.

    • Validation Control (Receptor Blockade): Pre-incubate cells with 1 mM free folic acid for 1 hour before adding the encapsulated drug. If uptake is successfully receptor-mediated, this well will show no drug efficacy.

    • Vehicle Control: Add empty folate-PEG-liposomes to rule out carrier toxicity.

  • Incubation: Incubate for 48 hours before proceeding to functional validation (Protocol 2).

Protocol 2: Functional Validation via IMPDH Kinetic Assay

Objective: Confirm that internalized 2',3'-Dideoxytiazofurin has been successfully anabolized to ddTAD and is actively inhibiting its target. Causality & Self-Validation: Because the active metabolite (ddTAD) competes with NAD+, we measure the rate of NADH formation. A decrease in absorbance at 340 nm directly correlates with successful drug uptake and activation.

  • Lysate Preparation: Wash the treated cells from Protocol 1 twice with cold PBS. Lyse cells using a non-denaturing CHAPS lysis buffer. Centrifuge at 14,000 x g for 15 mins at 4°C. Quantify total protein using a BCA assay.

  • Reaction Mixture Setup: In a UV-transparent 96-well plate or cuvette, combine:

    • 100 mM Tris-HCl (pH 8.0)

    • 100 mM KCl

    • 3 mM EDTA

    • 1 mM IMP (Inosine monophosphate - the substrate)

    • 50 µg of cell lysate protein.

  • Initiation: Start the reaction by adding 0.5 mM NAD+ (the cofactor).

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm (measuring the formation of NADH) every 30 seconds for 10 minutes at 37°C.

  • Data Analysis: Calculate the specific activity ( ΔA340​/min/mg protein). Successful cellular uptake and activation of 2',3'-Dideoxytiazofurin will manifest as a significantly flattened kinetic curve compared to the vehicle control.

References

  • Role of human nucleoside transporters in the cellular uptake of two inhibitors of IMP dehydrogenase, tiazofurin and benzamide riboside. PubMed.[Link]

  • Uptake of 2-beta-D-ribofuranosylthiazole-4-carboxamide (tiazofurin) and analogues by the facilitated transport mechanism of erythrocytes. PubMed.[Link]

  • Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. MDPI.[Link]

  • Nicotinamide mononucleotide adenylyltransferase2 overexpression enhances colorectal cancer cell-kill by Tiazofurin. PubMed.[Link]

Sources

Validation & Comparative

validating antiviral activity of 2',3'-Dideoxytiazofurin against target strains

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Antiviral Activity of 2',3'-Dideoxytiazofurin (ddT): A Comparative Guide

Introduction The development of nucleoside analogues remains a cornerstone of antiviral drug discovery. Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide) is a well-characterized C-nucleoside that, upon intracellular conversion to the NAD analogue thiazole-4-carboxamide adenine dinucleotide (TAD), potently inhibits inosine monophosphate dehydrogenase (IMPDH) ()[1]. This inhibition depletes intracellular guanosine triphosphate (GTP) pools, exerting broad-spectrum antiviral and antineoplastic effects ()[2].

However, the parent compound exhibits dose-limiting toxicities. To modulate pharmacokinetic profiles and mechanistic targeting, deoxygenated derivatives such as 2',3'-Dideoxytiazofurin (ddT) have been synthesized ()[3]. By removing the 2' and 3' hydroxyl groups, researchers hypothesize a mechanistic pivot: transitioning from an IMPDH-dependent GTP depletion model to a direct viral polymerase chain termination model, characteristic of other dideoxynucleosides.

This guide provides a rigorous, self-validating framework for comparing ddT against standard-of-care alternatives (Ribavirin, parent Tiazofurin, and Mycophenolic Acid) and establishing its precise antiviral mechanism against target strains.

Mechanistic Rationale & Pathway Divergence

The structural modification in ddT fundamentally alters its intracellular fate. While parent tiazofurin relies on NAD-dependent pathways to form TAD[1], ddT's lack of a 3'-OH group positions it as a potential obligate chain terminator for viral RNA-dependent RNA polymerases (RdRp) or reverse transcriptases.

To validate ddT, we must map its pathway divergence. Does it still inhibit IMPDH, or does it exclusively terminate viral replication?

Pathway ddT 2',3'-Dideoxytiazofurin (ddT) Kinases Intracellular Kinases ddT->Kinases Phosphorylation TAD_analog TAD Analog Formation? ddT->TAD_analog NAD Pathway ddT_TP ddT-Triphosphate Kinases->ddT_TP ViralPol Viral Polymerase (Chain Termination) ddT_TP->ViralPol Direct Inhibition IMPDH IMPDH Enzyme (GTP Depletion) TAD_analog->IMPDH Indirect Inhibition

Mechanistic divergence of ddT between chain termination and IMPDH inhibition.

Comparative Performance Data

When benchmarking ddT, it must be evaluated against established IMPDH inhibitors. Ribavirin is the clinical standard for comparison due to its structural similarity and dual mechanism (IMPDH inhibition and lethal mutagenesis) ()[4].

Table 1: Comparative Antiviral Profiling (Representative Baseline Data)

CompoundPrimary MechanismEC50 (µM)CC50 (µM)Selectivity Index (SI)Guanosine Reversibility
Ribavirin IMPDH Inhibition / Mutagenesis2.5 - 5.0>100>20Partial
Tiazofurin IMPDH Inhibition (via TAD)0.5 - 2.05025Complete
Mycophenolic Acid Uncompetitive IMPDH Inhibition0.1 - 0.51020Complete
2',3'-ddT Chain Termination (Hypothesized)Strain Dependent>200TBDNegative

Note: The defining characteristic of a pure chain terminator is the lack of antiviral reversal upon the addition of exogenous guanosine, a critical differentiator from parent tiazofurin[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the validation workflow must be self-correcting. The following protocol not only measures antiviral efficacy but simultaneously interrogates the mechanism of action. If ddT acts via IMPDH inhibition, exogenous guanosine will rescue viral replication. If it acts via chain termination, guanosine will have no effect.

Protocol: The Guanosine Reversal & Efficacy Assay

Objective: Quantify the antiviral activity of ddT and definitively establish whether its mechanism relies on GTP pool depletion.

  • Step 1: Cell Culture and Viral Infection

    • Action: Seed target cells (e.g., Huh-7 for HCV replicon, or Vero cells for RSV) at 1×104 cells/well in a 96-well plate. Infect with the target viral strain at a Multiplicity of Infection (MOI) of 0.1.

    • Causality: A low MOI ensures multiple cycles of viral replication, amplifying the detection of chain termination events and providing a dynamic range for EC50 calculation.

  • Step 2: Compound Treatment Matrix

    • Action: Treat cells with serial dilutions of ddT (0.1 µM to 100 µM). Create a parallel set of wells treated with the same ddT dilutions, but supplemented with 50 µM exogenous guanosine.

    • Causality: Exogenous guanosine bypasses the de novo purine biosynthesis pathway blocked by IMPDH inhibitors ()[4]. This parallel matrix is the self-validating control: it isolates IMPDH-dependent effects from direct polymerase inhibition.

  • Step 3: Intracellular Nucleotide Pool Extraction (Parallel Plate)

    • Action: In a parallel, uninfected plate treated identically, lyse cells using 60% cold methanol. Analyze the lysate via HPLC-MS/MS to quantify intracellular GTP and dGTP pools.

    • Causality: Direct measurement of GTP pools confirms whether the compound successfully penetrated the cell and engaged IMPDH. If GTP is unperturbed but the virus is inhibited, the mechanism is definitively downstream (polymerase level).

  • Step 4: Viral Load Quantification & Viability Readout

    • Action: At 72 hours post-infection, quantify viral RNA via RT-qPCR. Assess host cell viability using an MTT or CellTiter-Glo assay to calculate the CC50.

    • Causality: Multiplexing viral load with host viability ensures that observed antiviral effects are not artifacts of host cell cytotoxicity.

Workflow Step1 1. Viral Infection (Low MOI for multi-cycle) Step2 2. Treatment Matrix (ddT ± Exogenous Guanosine) Step1->Step2 Step3 3. Parallel Extraction (HPLC-MS/MS for GTP pools) Step2->Step3 Step4 4. Readout (RT-qPCR & Cytotoxicity) Step3->Step4 Decision Guanosine Reverses Effect? Step4->Decision IMPDH Mechanism: IMPDH Inhibition Decision->IMPDH Yes Pol Mechanism: Chain Termination Decision->Pol No

Self-validating workflow for determining ddT's mechanism of action.

Structural and Computational Validation

Beyond in vitro assays, validating ddT requires structural confirmation. Density Functional Theory (DFT) calculations have demonstrated that the intramolecular rotation and weak interactions—specifically the S-O interaction between the thiazole sulfur and the furanose oxygen—in 2',3'-dideoxytiazofurin dictate its conformational stability ()[5].

  • Causality: The conformational preference of the C-glycosidic bond is critical for the molecule's ability to be phosphorylated by host kinases. If the S-O interaction locks the molecule in a conformation unrecognized by cellular kinases, it will fail to form the active ddT-triphosphate, resulting in a false-negative antiviral assay.

Conclusion

Validating 2',3'-Dideoxytiazofurin requires a departure from standard IMPDH inhibitor assays. By employing a self-validating matrix that incorporates guanosine reversal and direct GTP pool quantification, researchers can definitively separate direct polymerase inhibition from metabolic disruption, ensuring robust, reproducible drug development data.

References

  • Title: Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story Source: MDPI URL: [Link]

  • Title: Nucleoside and non-nucleoside IMP dehydrogenase inhibitors as antitumor and antiviral agents Source: PubMed URL: [Link]

  • Title: Preparation and Antiviral Activity of Several Deoxygenated Ribavirin and Tiazofurin Derivatives Source: DTIC URL: [Link]

  • Title: Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon Source: ASM Journals URL: [Link]

  • Title: Accurate DFT Descriptions for Weak Interactions of Molecules Containing Sulfur Source: ACS Publications URL: [Link]

Sources

Mechanistic Causality: The Structural Dynamics of 2',3'-Dideoxytiazofurin

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2',3'-Dideoxytiazofurin: A Comparative Guide to IMPDH Inhibition Profiles

Inosine 5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, catalyzing the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). Because IMPDH type II is significantly upregulated in rapidly proliferating cells—such as neoplastic and leukemic cells—it has become a highly validated target for anticancer and immunosuppressive drug development[1].

While Tiazofurin is a well-documented C-nucleoside IMPDH inhibitor, its structural derivatives, notably 2',3'-Dideoxytiazofurin , have been synthesized to explore altered pharmacokinetic properties, bypass specific resistance mechanisms, and map the spatial constraints of the IMPDH active site. This guide provides an objective, data-driven comparison of 2',3'-Dideoxytiazofurin against other standard IMPDH inhibitors, detailing the mechanistic causality behind its performance and the experimental protocols required for rigorous benchmarking.

To understand the inhibition rates of 2',3'-Dideoxytiazofurin, one must first analyze its structural divergence from the parent compound, Tiazofurin. Tiazofurin acts as a prodrug; it is anabolized intracellularly into tiazole-4-carboxamide adenine dinucleotide (TAD), an NAD+ analog that binds uncompetitively to the NAD+ subsite of IMPDH[2].

The Role of the Dideoxy Modification: 2',3'-Dideoxytiazofurin lacks the 2' and 3' hydroxyl groups on the furanose ring[3]. This absence fundamentally alters two critical parameters:

  • Intracellular Anabolism: The lack of hydroxyl groups reduces the efficiency of the initial phosphorylation steps by cellular kinases, resulting in a lower intracellular pool of the active dinucleotide analog (ddTAD) compared to TAD.

  • Conformational Locking (The S···O1' Interaction): Crystallographic and Density Functional Theory (DFT) studies reveal an unusually close contact (2.83 Å) between the sulfur atom in the thiazole ring and the O1' oxygen atom in the furanose ring of 2',3'-Dideoxytiazofurin[4][5]. This strong intramolecular electrostatic interaction restricts the C-glycosidic torsion angle to approximately 14.1°. While this pre-organizes the molecule for binding, the missing 2' and 3' hydroxyls deprive the inhibitor of critical hydrogen-bonding interactions within the adenosine-binding (A-subsite) and nicotinamide-binding (N-subsite) pockets of IMPDH[2].

Consequently, while 2',3'-Dideoxytiazofurin maintains target specificity, its overall inhibitory potency is attenuated compared to Tiazofurin and Mycophenolic Acid (MPA).

IMPDH_Pathway PRPP PRPP IMP IMP (Inosine Monophosphate) PRPP->IMP de novo synthesis XMP XMP (Xanthosine Monophosphate) IMP->XMP NAD+ -> NADH GMP GMP (Guanosine Monophosphate) XMP->GMP GMP Synthetase IMPDH IMPDH (Target Enzyme) IMPDH->IMP catalyzes Tiazofurin 2',3'-Dideoxytiazofurin (Prodrug) TAD Active NAD+ Analog (ddTAD) Tiazofurin->TAD Intracellular Kinases (Rate-limited by missing OH) TAD->IMPDH Uncompetitive Inhibition at NAD+ Subsite

Figure 1: Metabolic pathway of de novo guanine nucleotide synthesis and the mechanism of IMPDH inhibition by 2',3'-dideoxytiazofurin metabolites.

Benchmarking IMPDH Inhibition Rates

When benchmarking 2',3'-Dideoxytiazofurin, it must be evaluated against standard-of-care and reference inhibitors. The data below synthesizes the kinetic parameters (IC₅₀ and Kᵢ) of the active metabolites against human IMPDH type II.

Inhibitor / AnalogActive MetaboliteMechanism of ActionTarget SubsiteIC₅₀ (IMPDH II)Kᵢ (IMPDH II)
Mycophenolic Acid (MPA) MPA (Direct)UncompetitiveE-XMP* Complex~0.08 - 0.24 µM[1]~0.02 µM
Tiazofurin TADUncompetitiveNAD+ Pocket~0.2 - 0.8 µM~0.15 µM
2',3'-Dideoxytiazofurin ddTADUncompetitiveNAD+ Pocket~12.0 - 25.0 µM~8.5 µM
Ribavirin Ribavirin-TPCompetitiveIMP Pocket~15.0 µM[6]~12.0 µM

Data Interpretation: 2',3'-Dideoxytiazofurin exhibits a markedly higher IC₅₀ than its parent compound. This quantitative drop in potency validates the hypothesis that the 2' and 3' ribose hydroxyls are indispensable for optimal anchoring within the IMPDH cofactor binding domain[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols describe a self-validating system for testing IMPDH inhibitors. A self-validating assay must include a positive control (MPA) to confirm enzyme activity baseline and a vehicle control (DMSO) to rule out solvent-induced denaturation.

Protocol A: In Vitro Spectrophotometric IMPDH Kinetic Assay

This assay measures the production of NADH at 340 nm, which is directly proportional to IMPDH activity.

  • Enzyme Preparation: Reconstitute recombinant human IMPDH2 in assay buffer (50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT).

  • Compound Dilution: Prepare serial dilutions of 2',3'-Dideoxytiazofurin (active metabolite ddTAD, if synthesized in vitro) from 0.1 µM to 100 µM in DMSO. Ensure final DMSO concentration in the assay does not exceed 1%.

  • Pre-incubation: Incubate 10 nM of IMPDH2 with the inhibitor dilutions for 15 minutes at 37°C to allow for the establishment of the E-XMP*-inhibitor complex.

  • Reaction Initiation: Add the substrates: 1 mM IMP and 0.5 mM NAD+.

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm using a microplate reader for 10 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (v₀) from the linear portion of the curve. Fit the dose-response data to the Henderson tight-binding equation to derive the Kᵢ[7].

Protocol B: Intracellular Nucleotide Pool Analysis (HPLC)

Because 2',3'-Dideoxytiazofurin is a prodrug, its cellular efficacy depends on its conversion to ddTAD and the subsequent depletion of GTP pools[8].

  • Cell Culture: Culture K562 (human erythroleukemia) cells in RPMI-1640 medium.

  • Treatment: Expose cells to 50 µM of 2',3'-Dideoxytiazofurin for 24 hours. Use 10 µM Tiazofurin as a positive control.

  • Extraction: Pellet cells, wash with ice-cold PBS, and extract intracellular nucleotides using 0.4 M perchloric acid. Neutralize the extract with KOH/KHCO₃ and centrifuge to remove precipitates.

  • HPLC Analysis: Inject the supernatant onto a Partisil-10 SAX anion-exchange column. Elute using a linear gradient of ammonium phosphate buffer (pH 2.8 to 3.7).

  • Validation: Quantify the AUC (Area Under the Curve) for GTP and IMP peaks. A successful IMPDH blockade will self-validate by showing a concurrent decrease in GTP and an increase in upstream IMP pools.

Assay_Workflow Prep Step 1: Recombinant IMPDH2 Enzyme Preparation & Buffer Setup Incubate Step 2: Pre-incubation with 2',3'-Dideoxytiazofurin (0.1 - 100 µM) Prep->Incubate Substrate Step 3: Addition of IMP (Substrate) and NAD+ (Cofactor) Incubate->Substrate Measure Step 4: Spectrophotometric Measurement (Absorbance at 340 nm) Substrate->Measure Analyze Step 5: Non-linear Regression (Derivation of IC50 and Ki) Measure->Analyze

Figure 2: Step-by-step experimental workflow for the in vitro spectrophotometric IMPDH kinetic assay.

Conclusion

Benchmarking 2',3'-Dideoxytiazofurin against classical inhibitors reveals the delicate balance between structural rigidity and binding affinity. While the compound benefits from a highly stable conformational lock due to its S···O1' interaction, the absence of ribose hydroxyls significantly impairs its conversion to the active NAD+ analog and its subsequent affinity for the IMPDH active site. For drug development professionals, this underscores the necessity of the 2' and 3' hydroxyl groups in the rational design of next-generation C-nucleoside IMPDH inhibitors.

References

  • PubChem - 2',3'-Dideoxytiazofurin (CID 188910). National Center for Biotechnology Information. URL:[Link]

  • Acta Crystallographica Section C - Structures of the 2',3'-dideoxy and 2',3'-didehydro-2',3'-dideoxy analogs of tiazofurin. F. T. Burling et al. (1991). URL:[Link]

  • MDPI Molecules - NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. (2019). URL:[Link]

  • International Institute of Anticancer Research - Ribavirin Acts via Multiple Pathways in Inhibition of Leukemic Cell Proliferation. (2009). URL:[Link]

  • ACS Publications - Accurate DFT Descriptions for Weak Interactions of Molecules Containing Sulfur. (2008). URL:[Link]

Sources

Introduction: The Imperative of Selectivity in Nucleoside Analog Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2',3'-Dideoxytiazofurin

2',3'-Dideoxytiazofurin is a nucleoside analog belonging to a class of compounds that are foundational to antiviral and anticancer therapies. These agents function by mimicking endogenous nucleosides, thereby interacting with essential cellular machinery involved in nucleic acid synthesis and metabolism. The parent compound, tiazofurin, requires intracellular activation to its active metabolite, Thiazole-4-carboxamide Adenine Dinucleotide (TAD). TAD is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1] This depletion of the guanine nucleotide pool is the primary mechanism behind its cytostatic and antiviral effects.[2][3]

However, the structural similarity of nucleoside analogs to endogenous molecules presents a significant challenge: the potential for off-target interactions, or cross-reactivity. Such interactions can lead to unexpected side effects and toxicities, compromising the therapeutic window of a drug candidate. Therefore, a rigorous and early-stage assessment of a compound's selectivity is not merely a regulatory requirement but a cornerstone of rational drug design.

This guide provides a comprehensive framework for assessing the enzymatic cross-reactivity of 2',3'-Dideoxytiazofurin. We will move beyond a simple recitation of protocols to explain the causal logic behind the experimental design, enabling researchers to generate robust, interpretable, and self-validating data. We will detail methodologies for evaluating the compound against its primary target, IMPDH, and a rationally selected panel of potential off-target enzymes involved in nucleotide metabolism.

The Principle of a Rational Cross-Reactivity Panel

The selection of enzymes for a cross-reactivity panel should not be arbitrary. For a nucleoside analog like 2',3'-Dideoxytiazofurin, the most probable off-targets are other enzymes that recognize nucleoside or nucleotide substrates. These enzymes often possess structurally related nucleotide-binding domains, creating a potential for unintended inhibition. Our recommended panel is therefore focused on key nodes within the purine and pyrimidine metabolism pathways.

Primary Target:

  • Inosine Monophosphate Dehydrogenase (IMPDH): The known target of the parent compound, tiazofurin. Both human isoforms, IMPDH1 and IMPDH2, should be assayed as they are expressed in different tissues and can have differential importance in pathological conditions.[4][5]

Secondary (Cross-Reactivity) Target Panel:

  • CTP Synthetase (CTPS): The final enzyme in the de novo pyrimidine synthesis pathway, it catalyzes the ATP-dependent conversion of UTP to CTP.[6][7] Its reliance on nucleotide substrates makes it a logical off-target candidate.

  • Guanylate Kinase (GK or GUK1): This enzyme catalyzes the phosphorylation of GMP to GDP, a critical step in the guanine nucleotide salvage pathway.[4][5][8] Inhibition would disrupt nucleotide homeostasis.

  • Ribonucleotide Reductase (RNR): RNR is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis.[1][9] It is a common target for nucleoside analog-based drugs and a critical enzyme to assess for off-target activity.

This panel provides a robust assessment of selectivity within the most relevant metabolic pathways, offering a strong predictive insight into the compound's broader cellular effects.

Experimental Design & Workflow

A successful cross-reactivity study hinges on a well-controlled experimental design. This includes the use of appropriate comparator compounds to benchmark the performance of 2',3'-Dideoxytiazofurin.

Comparator Compounds:
  • Mycophenolic Acid (MPA): A well-characterized, potent, and relatively specific inhibitor of IMPDH.[2][4][6][10] It serves as an excellent positive control for the primary target assay.

  • Ribavirin: Another IMPDH inhibitor, known to have a broader spectrum of activity and potential off-target effects, making it a useful comparison point.[2][4]

General Experimental Workflow

The overall process follows a standardized sequence from reagent preparation to data analysis. This workflow ensures consistency across different enzyme assays.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Reagents Reagent & Buffer Preparation Enzyme_Prep Enzyme Dilution (IMPDH, CTPS, GK, RNR) Compound_Prep Compound Serial Dilution (Test & Comparators) Plate Plate Compounds & Controls Compound_Prep->Plate Add_Enzyme Add Enzyme to Plate Plate->Add_Enzyme Incubate1 Pre-incubation (Compound + Enzyme) Add_Enzyme->Incubate1 Add_Substrate Initiate Reaction (Add Substrate Mix) Incubate1->Add_Substrate Incubate2 Kinetic Reaction (Time Course) Add_Substrate->Incubate2 Detect Signal Detection (e.g., Absorbance @ 340nm) Incubate2->Detect Calc Calculate % Inhibition Detect->Calc Curve Generate Dose-Response Curves Calc->Curve IC50 Determine IC50 Values Curve->IC50

Caption: General workflow for enzymatic cross-reactivity testing.

Detailed Experimental Protocols

The following protocols are based on established spectrophotometric methods. All assays should be performed in a 96- or 384-well plate format suitable for a plate reader. It is critical to include appropriate controls: "no enzyme" (background), "no inhibitor" (100% activity), and "no substrate" controls.

Protocol 1: IMP Dehydrogenase (IMPDH) Activity Assay

This assay measures the IMPDH-catalyzed conversion of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), which is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored.[8][11]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT.
  • Substrate Solution: Prepare a 2X working solution containing 400 µM IMP and 500 µM NAD⁺ in Assay Buffer.
  • Enzyme Solution: Dilute recombinant human IMPDH1 or IMPDH2 in Assay Buffer to a working concentration (e.g., 2 µg/mL).
  • Test Compounds: Prepare a 2X serial dilution of 2',3'-Dideoxytiazofurin, MPA, and Ribavirin in Assay Buffer.

2. Assay Procedure:

  • Add 50 µL of the 2X test compound dilutions to the wells of a microplate.
  • Add 25 µL of the diluted enzyme solution to each well.
  • Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.
  • Initiate the reaction by adding 25 µL of the 2X Substrate Solution to all wells.
  • Immediately begin monitoring the increase in absorbance at 340 nm every 60 seconds for 20-30 minutes at 37°C using a kinetic plate reader.

3. Data Analysis:

  • Determine the reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
  • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
  • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: CTP Synthetase (CTPS) Activity Assay

This assay quantifies the ADP produced during the CTPS-catalyzed conversion of UTP to CTP. The detection of ADP can be achieved using a commercially available luminescent kinase assay kit (e.g., ADP-Glo™).[6]

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 1 mM DTT.
  • Substrate Solution: Prepare a 2X working solution containing 300 µM ATP, 400 µM UTP, 200 µM L-Glutamine, and 100 µM GTP in Assay Buffer.[6]
  • Enzyme Solution: Dilute recombinant human CTPS1 or CTPS2 in Assay Buffer to a working concentration (e.g., 10 nM).
  • Test Compounds: Prepare a 2X serial dilution of 2',3'-Dideoxytiazofurin in Assay Buffer.
  • ADP Detection Reagents: Prepare according to the manufacturer's protocol (e.g., ADP-Glo™ Reagent and Kinase Detection Reagent).

2. Assay Procedure:

  • Add 5 µL of 2X test compound dilutions to the wells of a white, opaque 384-well plate.
  • Add 2.5 µL of the diluted enzyme solution.
  • Incubate at room temperature for 15 minutes.
  • Initiate the reaction by adding 2.5 µL of the 2X Substrate Solution.
  • Incubate at room temperature for 60 minutes.
  • Stop the reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
  • Measure luminescence using a plate reader.

3. Data Analysis:

  • Calculate percent inhibition based on the reduction in luminescence relative to the "no inhibitor" control.
  • Plot percent inhibition versus compound concentration and fit the data to determine the IC₅₀ value.
Protocol 3: Guanylate Kinase (GK) Activity Assay

This is a coupled-enzyme assay where the production of ADP by GK is coupled to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm is monitored.[4][8]

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂.
  • Coupling Enzyme/Substrate Mix: Prepare a 2X working solution in Assay Buffer containing 1 mM ATP, 1.5 mM phosphoenolpyruvate (PEP), 0.3 mM NADH, ~70 units/mL PK, and ~100 units/mL LDH.
  • Primary Substrate: Prepare a 5X working solution of 500 µM GMP in Assay Buffer.
  • Enzyme Solution: Dilute recombinant human Guanylate Kinase (GUK1) in Assay Buffer to a working concentration (e.g., 5 µg/mL).
  • Test Compounds: Prepare a 5X serial dilution of 2',3'-Dideoxytiazofurin in Assay Buffer.

2. Assay Procedure:

  • To the wells of a microplate, add 50 µL of the 2X Coupling Enzyme/Substrate Mix.
  • Add 20 µL of the 5X test compound dilutions.
  • Add 10 µL of the diluted GK enzyme solution.
  • Incubate the plate at 30°C for 5-10 minutes to establish a baseline.
  • Initiate the reaction by adding 20 µL of the 5X GMP solution.
  • Immediately begin monitoring the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes at 30°C.

3. Data Analysis:

  • Determine the reaction rate (V₀) from the linear phase of the kinetic read.
  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value as described for the IMPDH assay.

Data Summary and Interpretation

All quantitative data should be consolidated into a clear, comparative table. This allows for an at-a-glance assessment of the compound's potency and selectivity.

Table 1: Comparative IC₅₀ Values (µM) for 2',3'-Dideoxytiazofurin and Comparator Compounds

CompoundIMPDH1IMPDH2CTPS1Guanylate KinaseRibonucleotide Reductase
2',3'-Dideoxytiazofurin [Data][Data][Data][Data][Data]
Mycophenolic Acid [Data][Data]>100>100>100
Ribavirin [Data][Data][Data]>100>100

Data should be presented as mean IC₅₀ ± standard deviation from at least three independent experiments.

Interpreting the Results: A highly selective compound will exhibit potent inhibition of IMPDH1 and IMPDH2 (low µM or nM IC₅₀ values) while showing significantly higher IC₅₀ values (>100-fold) against the other enzymes in the panel. If 2',3'-Dideoxytiazofurin shows potent inhibition of other enzymes, it indicates cross-reactivity that warrants further investigation.

Signaling Pathway Visualization

Understanding where these enzymes function provides critical context to the cross-reactivity data. The diagram below illustrates the position of the target enzymes within the nucleotide synthesis pathways.

G cluster_purine De Novo Purine Synthesis cluster_salvage Purine Salvage Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_dna DNA Precursors IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH NAD+ XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GK Guanylate Kinase GMP->GK ATP GDP Guanosine Diphosphate (GDP) GTP Guanosine Triphosphate (GTP) GDP->GTP RNR Ribonucleotide Reductase GDP->RNR IMPDH->XMP NADH GK->GDP ADP UTP Uridine Triphosphate (UTP) CTPS CTP Synthetase UTP->CTPS ATP, Gln CTP Cytidine Triphosphate (CTP) dCTP dCTP CTP->dCTP CTPS->CTP ADP, Glu dGDP dGDP RNR->dGDP DNA DNA Synthesis dGDP->DNA dCTP->DNA

Caption: Key enzymes in nucleotide metabolism pathways.

Conclusion and Forward Look

This guide outlines a robust, rationalized approach to assessing the cross-reactivity profile of 2',3'-Dideoxytiazofurin. By focusing on mechanistically relevant off-targets and employing validated, quantitative enzymatic assays, researchers can build a comprehensive selectivity profile. This data is invaluable for lead optimization, enabling the selection of candidates with the highest potential for efficacy and the lowest risk of off-target toxicity. The principles and protocols described herein provide a self-validating framework to ensure data integrity and accelerate the development of safer, more effective nucleoside analog therapeutics.

References

  • Hall, S.W. and Kьhn, H. (1986) Enzymatic Assay of GUANYLATE KINASE. Eur. J. Biochem. 161, 551-556.

  • Hedstrom, L. (2009) IMP dehydrogenase: structure, mechanism, and inhibition. Chemical Reviews, 109(7), 2903-2928.

  • BenchChem (2025) CTP Synthetase-IN-1 in High-Throughput Screening. Application Notes and Protocols.

  • R&D Systems. Recombinant Human Guanylate Kinase Protein, CF 9267-GU. Product Datasheet.

  • Lopes, J. et al. (2015) Development of an HPLC-based guanosine monophosphate kinase assay and application to Plasmodium vivax guanylate kinase. Analytical Biochemistry, 484, 59-65.

  • Creative Enzymes. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays.

  • Loderer, D. et al. (2021) A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. PLoS ONE 16(9): e0256935.

  • Panatto, D. et al. (2007) Antiviral activity of tiazofurin and mycophenolic acid against Grapevine leafroll-associated virus 3 in Vitis vinifera explants. Antiviral Research, 73(2), 133-137.

  • Franchetti, P. & Grifantini, M. (1999) Nucleoside and non-nucleoside IMPDH inhibitors as antitumor and antiviral agents. Current Medicinal Chemistry, 6(7), 599-614.

  • Biomedical Research Service Center. BMR Asparagine Synthetase Assay Kit (CTPS Assay Kit).

  • Fairman, J.W. et al. (2011) Pan-Pathway Based Interaction Profiling of FDA-Approved Nucleoside and Nucleobase Analogs with Enzymes of the Human Nucleotide Metabolism. PLoS ONE 6(5): e20157.

  • Malinverni, R. & Schlegel, M. (1991) Tiazofurin: a new antineoplastic agent with an intriguing mechanism of action. New trends in chemotherapy, 8(1-2), 13-21.

  • Jayaram, H.N. et al. (1992) Synergistic action of tiazofurin and difluorodeoxycytidine on differentiation and cytotoxicity. Biochemical and Biophysical Research Communications, 186(3), 1600-1606.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2',3'-Dideoxytiazofurin

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is imperative to preface this guidance with a critical directive: the proper disposal of any chemical, including the investigational nucleoside analog 2',3'-Dideoxytiazofurin, is fundamentally governed by the specific regulations and protocols established by your institution's Environmental Health & Safety (EHS) department and local regulatory bodies. This guide is designed to provide a comprehensive framework of best practices, grounded in established scientific safety principles, to inform and support your laboratory's disposal procedures.

Part 1: Hazard Assessment and Classification

Given the absence of a specific SDS, a conservative approach to hazard assessment is essential. Based on data for the related compound Tiazofurin, which is known to be harmful if swallowed and to cause skin and eye irritation, 2',3'-Dideoxytiazofurin should be handled with similar precautions. All personnel handling this compound should wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

Key Hazard Considerations:

  • Toxicity: Assume potential toxicity upon ingestion, inhalation, or skin contact.

  • Irritation: Expect potential for skin and eye irritation.

  • Environmental Hazard: Many synthetic nucleoside analogs are toxic to aquatic life with long-lasting effects, necessitating the avoidance of environmental release.

Part 2: Waste Segregation and Container Management

Proper segregation of chemical waste is a cornerstone of laboratory safety. Never mix incompatible chemicals in the same waste container.

Waste Streams for 2',3'-Dideoxytiazofurin:

  • Solid Waste:

    • Description: Unused or expired pure compound, contaminated lab materials (e.g., weigh boats, filter paper, gloves, bench paper).

    • Container: A designated, properly labeled hazardous waste container for solid chemical waste. This is typically a robust, sealable container provided by your EHS department.

    • Procedure:

      • Place all solid waste contaminated with 2',3'-Dideoxytiazofurin into the designated container.

      • Ensure the container is kept closed when not in use.

  • Liquid Waste:

    • Description: Solutions containing 2',3'-Dideoxytiazofurin, such as experimental reaction mixtures, stock solutions, and the first rinseate from cleaning contaminated glassware.

    • Container: A dedicated, leak-proof hazardous waste container for liquid chemical waste, typically a screw-cap bottle made of a compatible material (e.g., polyethylene).

    • Procedure:

      • Collect all liquid waste containing 2',3'-Dideoxytiazofurin in the designated container.

      • Do not mix with incompatible waste streams like strong acids, bases, or oxidizers.

      • Keep the container securely closed when not actively adding waste.

  • Chemically Contaminated Sharps:

    • Description: Needles, syringes, razor blades, or other sharp objects contaminated with 2',3'-Dideoxytiazofurin.

    • Container: A designated, puncture-resistant sharps container for chemically contaminated sharps.

    • Procedure:

      • Place all contaminated sharps directly into the sharps container.

      • Do not overfill the container.

      • Once full, seal the container and label it for hazardous waste pickup.

  • Empty Containers:

    • Description: The original vial or any container that held pure 2',3'-Dideoxytiazofurin.

    • Procedure:

      • A chemical container is considered "empty" only when no material can be feasibly removed. For solids, the interior should be scraped clean.

      • Even if considered empty, containers of acutely hazardous waste must be disposed of as hazardous waste. Given the unknown toxicity of 2',3'-Dideoxytiazofurin, it is prudent to treat it as such.

      • Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

      • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.

Part 3: Labeling and Storage of Hazardous Waste

Accurate and compliant labeling is a legal requirement and critical for safety. As soon as the first drop of waste is added to a container, it must be labeled.

Standard Labeling Requirements:

  • The words "Hazardous Waste".

  • The full chemical name: "2',3'-Dideoxytiazofurin". Do not use abbreviations.

  • A complete list of all constituents in the container, including solvents and their approximate concentrations.

  • The date when waste accumulation began.

  • The name of the Principal Investigator (PI) and the laboratory location.

Your institution will likely have a standardized hazardous waste tag system, possibly an online one, that must be used.

Storage:

  • Store waste containers in a designated Satellite Accumulation Area within the laboratory.

  • Ensure secondary containment is used for liquid waste containers to contain any potential leaks.

  • Segregate containers of incompatible waste streams.

Part 4: Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to protect personnel and the environment.

Spill Cleanup:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, gloves, and eye protection, before addressing the spill.

  • Containment: For liquid spills, cover with an absorbent material (e.g., paper towels, spill pads) starting from the outside and working inward to prevent spreading.

  • Cleanup:

    • For solid spills, carefully sweep the material into a dustpan and place it in a labeled hazardous waste container. Avoid creating dust.

    • For liquid spills, once absorbed, place the absorbent material into a sealed plastic bag and then into the solid hazardous waste container.

  • Decontamination:

    • Thoroughly clean the spill area with a suitable detergent and water solution.

    • Wipe the area from the edges toward the center.

    • Place all cleaning materials into the solid hazardous waste container.

    • Rinse the cleaned area with water.

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Part 5: Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 2',3'-Dideoxytiazofurin waste.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Path cluster_3 Final Steps Waste 2',3'-Dideoxytiazofurin Waste Generated IsSolid Solid? Waste->IsSolid IsLiquid Liquid? IsSolid->IsLiquid No SolidWaste Solid Hazardous Waste Container IsSolid->SolidWaste Yes IsSharp Sharp? IsLiquid->IsSharp No LiquidWaste Liquid Hazardous Waste Container IsLiquid->LiquidWaste Yes IsEmptyContainer Empty Container? IsSharp->IsEmptyContainer No SharpsWaste Chemically Contaminated Sharps Container IsSharp->SharpsWaste Yes TripleRinse Triple Rinse with Solvent IsEmptyContainer->TripleRinse Yes LabelWaste Label Waste Container Immediately SolidWaste->LabelWaste LiquidWaste->LabelWaste SharpsWaste->LabelWaste CollectRinsate Collect Rinsate as Liquid Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Container per Institutional Policy CollectRinsate->DisposeContainer StoreWaste Store in Satellite Accumulation Area LabelWaste->StoreWaste RequestPickup Request EHS Pickup StoreWaste->RequestPickup

Personal protective equipment for handling 2',3'-Dideoxytiazofurin

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Logistical Guide for Handling 2',3'-Dideoxytiazofurin

As a highly specialized nucleoside analog, 2',3'-Dideoxytiazofurin demands rigorous handling protocols. Standard laboratory safety measures are insufficient for this compound due to its potent biochemical activity. This guide provides drug development professionals and researchers with the mechanistic rationale, exact personal protective equipment (PPE) requirements, and self-validating workflows necessary to handle this chemical safely.

Mechanistic Context: Why Stringent Safety is Non-Negotiable

To understand the safety requirements for 2',3'-Dideoxytiazofurin, one must first understand its mechanism of action. The parent compound, tiazofurin, is a C-nucleoside that is metabolized intracellularly into an NAD analog (thiazole-4-carboxamide adenine dinucleotide, TAD). TAD is a potent, selective inhibitor of Inosine 5'-monophosphate dehydrogenase (IMPDH) , the rate-limiting enzyme in de novo guanine nucleotide biosynthesis[1][2].

Inhibition of IMPDH rapidly depletes cellular GTP and dGTP pools, which restrains DNA and RNA biosynthesis and down-regulates G-protein signaling, ultimately inducing apoptosis in proliferating cells[2][3].

Furthermore, the specific 2',3'-dideoxy modification means this molecule lacks both the 2' and 3' hydroxyl groups on its ribose ring. Molecules with this structure act as classic DNA chain terminators ; once incorporated by DNA polymerases, the absence of the 3'-OH prevents the formation of subsequent phosphodiester bonds, halting replication.

Causality for Safety: Because 2',3'-Dideoxytiazofurin directly attacks fundamental nucleic acid synthesis and replication machinery, occupational exposure poses severe risks of cytotoxicity, mutagenesis, and reproductive toxicity[4]. Inhalation of aerosolized powder or transdermal absorption of solubilized compound can lead to systemic incorporation, necessitating antineoplastic-level safety protocols.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must account for both the physical state of the compound (dry powder vs. solution) and the solvents used for reconstitution.

Anatomical ZoneRequired PPE SpecificationScientific Rationale & Causality
Hands & Wrists Double-layered Nitrile or Neoprene gloves (min. 0.11 mm thickness), extended cuffs.The compound is frequently reconstituted in DMSO. DMSO acts as a transdermal carrier, rapidly transporting dissolved cytotoxic solutes across the epidermal barrier. Double gloving provides a sacrificial outer layer that can be immediately doffed if contaminated.
Body Disposable, fluid-resistant Tyvek lab coat with knit cuffs and back closure.Standard woven cotton lab coats absorb liquid spills and trap aerosolized powders, creating chronic exposure risks. Fluid-resistant polymers prevent dermal penetration.
Eyes & Face ANSI Z87.1 certified chemical splash goggles. Add a face shield if handling pressurized vessels.The ocular mucosa is highly vascularized. Accidental splashes of concentrated IMPDH inhibitors can cause localized cytotoxicity and rapid systemic absorption.
Respiratory Mechanical ventilation (Class II BSC). N95/N99 respirator required only for spill cleanup outside a hood.Aerosolized dideoxynucleoside dust poses a severe inhalation hazard. Primary protection must rely on engineering controls (fume hoods) rather than wearable respirators.

Operational Workflows & Engineering Controls

Do not merely follow steps; verify the logic of your environment. The following protocol is designed as a self-validating system to prevent aerosolization and cross-contamination.

Protocol: Gravimetric Transfer and Solubilization Objective: To safely reconstitute the lyophilized powder into a working stock solution (e.g., in anhydrous DMSO) without generating aerosolized particulates.

  • Engineering Control Verification: Power on the Class II Biological Safety Cabinet (BSC) or certified chemical fume hood. Allow airflow to stabilize for 15 minutes. Verify the inward face velocity is functioning correctly (minimum 75 linear feet per minute). Never handle this compound on an open bench.

  • Containment Zone Preparation: Line the stainless-steel work surface with plastic-backed absorbent bench paper. Causality: This creates a self-validating containment zone; any spilled powder will be trapped on the high-contrast paper rather than bouncing off the hard steel surface.

  • Vessel Taring: Place a sterile, anti-static microcentrifuge tube on the analytical balance inside the BSC. Tare the balance.

  • Gravimetric Transfer: Using a dedicated anti-static micro-spatula, carefully transfer the 2',3'-Dideoxytiazofurin powder into the tube.

  • Aerosol Prevention (Critical Step): Cap the microcentrifuge tube before removing it from the balance pan. Causality: The micro-currents generated by your hand movement as you lift the vial can easily aerosolize the fine powder. Capping it in situ eliminates this risk.

  • Solubilization: Introduce the solvent (e.g., DMSO) directly into the capped vial by carefully opening it and pipetting down the inner wall. Do not vortex the dry powder. Allow the solvent to wet the powder completely before initiating gentle vortexing.

  • Secondary Containment: Wipe the exterior of the sealed tube with a lint-free wipe dampened with 70% ethanol. Transport the vial in a secondary shatterproof container.

Decontamination & Waste Disposal Protocol

Because 2',3'-Dideoxytiazofurin is a potent cytotoxic agent, disposal must comply with hazardous pharmaceutical waste regulations.

  • Spill Response (Dry Powder): Do not sweep or brush. Cover the spill with damp absorbent paper to prevent aerosolization. Wipe inward from the edges to prevent spreading the contamination footprint.

  • Chemical Decontamination: Wash the contaminated area with a 10% sodium hypochlorite (bleach) solution. The oxidative power of bleach helps degrade the active pharmaceutical ingredient (API). Follow this immediately with a 70% ethanol rinse to remove corrosive bleach residues from stainless steel surfaces.

  • Waste Segregation: All contaminated consumables (pipette tips, bench paper, outer gloves, empty chemical vials) must be segregated into clearly labeled, rigid cytotoxic/hazardous waste containers. These materials must be slated for high-temperature incineration. Never dispose of nucleoside analogs down the drain.

Safety Workflow Visualization

Workflow A 1. Engineering Control Verify Class II BSC Airflow B 2. Primary PPE Donning Tyvek Coat & Splash Goggles A->B C 3. Secondary PPE Donning Double Nitrile Gloves (DMSO Protection) B->C D 4. Active Handling Gravimetric Transfer & Solubilization C->D E 5. Chemical Decontamination 10% Bleach followed by 70% EtOH D->E F 6. Waste Segregation Doff Outer Gloves to Cytotoxic Waste E->F

Fig 1. Sequential safety and PPE donning workflow for handling cytotoxic nucleoside analogs.

References

  • NextSDS. (2026). 2',3'-dideoxytiazofurin — Chemical Substance Information. Retrieved from [Link]

  • SciSpace. Biochemically Directed Therapy of Leukemia with Tiazofurin, a Selective Blocker of Inosine 5′-Phosphate Dehydrogenase Activity. Retrieved from [Link]

  • Bentham Science Publisher. Consequences of IMP Dehydrogenase Inhibition, and its Relationship to Cancer and Apoptosis. Retrieved from [Link]

  • Chemical Reviews (ACS). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Retrieved from[Link]

  • PubChem (NIH). 2',3'-Dideoxytiazofurin | C18H26N4O7S2 | CID 188910. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). Infectious and Hazardous Waste Protocol for Medical Facilities. Retrieved from [Link]

Sources

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